Lauroyl arginine
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-(dodecanoylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36N4O3/c1-2-3-4-5-6-7-8-9-10-13-16(23)22-15(17(24)25)12-11-14-21-18(19)20/h15H,2-14H2,1H3,(H,22,23)(H,24,25)(H4,19,20,21)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJKNGLLPGBHHO-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10195279 | |
| Record name | N2-(1-Oxododecyl)-L-arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10195279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42492-22-8 | |
| Record name | N-Lauroyl-L-arginine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42492-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lauroyl arginine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042492228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N2-(1-Oxododecyl)-L-arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10195279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N2-(1-oxododecyl)-L-arginine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.756 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | LAUROYL ARGININE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65091WP61D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Historical Trajectory and Evolving Significance of Lauroyl Arginine in Scientific Research
Early Discoveries and Initial Characterization of Lauroyl Arginine and its Derivatives
The journey of this compound into the scientific landscape began with the synthesis and study of its derivatives, most notably ethyl lauroyl arginate hydrochloride (LAE). The first reported synthesis of ethyl lauroyl arginate hydrochloride and the initial investigation into its antimicrobial characteristics occurred in 1976. wikipedia.org This pioneering work laid the foundation for future exploration of this class of compounds.
In the early 1980s, a more focused research effort was initiated by the Spanish company Laboratorios Miret, S.A. (LAMIRSA) in collaboration with the Consejo Superior de Investigaciones Científicas (CSIC) in Barcelona. wikipedia.orgvedeqsa.com Their research centered on a novel approach to controlling foodborne pathogens through the application of cationic surfactants derived from natural building blocks. wikipedia.org This collaboration aimed to develop substances that could inhibit a wide array of microorganisms. earthwormexpress.com A significant milestone was achieved in 1982 when the CSIC patented a synthesis method for LAE using organic solvents. vedeqsa.com
The primary synthesis route developed for ethyl lauroyl arginate involves a two-step process. nih.govfrontiersin.org First, the amino acid L-arginine is esterified with ethanol (B145695). nih.govfrontiersin.org This is followed by a condensation reaction, specifically an amidation, between the resulting ethyl arginine and lauroyl chloride in an aqueous medium. nih.govfrontiersin.org This reaction is carefully controlled under specific temperature (10–15°C) and pH (6.7–6.9) conditions, a method known as the Schotten-Baumann reaction. nih.govsapub.org The final product, ethyl-Nα-lauroyl-L-arginate hydrochloride, is then recovered after filtration and drying. nih.govfrontiersin.org
Recognizing the need for a process more suitable for food and cosmetic applications, LAMIRSA Group pursued a new synthesis method. In 1995, they filed a patent for a process to synthesize ethyl lauroyl arginate HCl that was free of solvents and impurities unsuitable for consumer products. wikipedia.orgvedeqsa.com
Scientific inquiry also extended to other derivatives. Research has been conducted on the synthesis and properties of Nα-lauroyl-L-arginine dipeptides, created by condensing Nα-lauroyl arginine with amino acids from collagen hydrolysates. csic.es These studies, along with investigations into Nα-acyl-L-arginine dipeptides with varying carbon chain lengths (from 8 to 16), explored the relationship between chemical structure and surfactant properties. sapub.org The findings suggested that attaching a long carbon chain (specifically 14 carbons) to the amino function of amino acids could yield interesting multifunctional compounds. sapub.org
The fundamental characteristics of these arginine-based surfactants were a key focus of early research. Studies examined the role of the fatty acid residue's length and the presence of the protonated guanidine (B92328) function as essential structural factors for their surfactant and antimicrobial activities. sapub.org These compounds were identified as a novel class of chemicals derived from the condensation of fatty acids and esterified basic amino acids like L-arginine. sapub.org
Evolution of Research Paradigms and Scientific Significance of this compound within Antimicrobial and Food Science Domains
The research paradigm for this compound and its derivatives has evolved significantly from initial synthesis and characterization to in-depth investigations of its antimicrobial mechanisms and broad applications, particularly in food science. The compound, known as ethyl lauroyl arginate (ELA) or LAE, is recognized as a potent cationic surfactant with a broad spectrum of antimicrobial activity against bacteria (both Gram-positive and Gram-negative), yeasts, and molds. nih.govfrontiersin.orgatamanchemicals.com
The scientific significance of LAE in the antimicrobial domain is rooted in its mechanism of action. As a cationic surfactant, its primary target is the microbial cell membrane. atamanchemicals.comearthwormexpress.com The positively charged molecule interacts with the negatively charged components of the cytoplasmic membrane, such as phospholipids. earthwormexpress.comearthwormexpress.com This interaction disrupts the membrane's structural integrity and permeability, leading to a loss of membrane potential. earthwormexpress.comspgykj.com The damage to the membrane results in the leakage of essential cytoplasmic materials, ultimately causing cell death. atamanchemicals.comearthwormexpress.com Research has shown that treatment with LAE causes a rapid reduction in cell viability. researchgate.net For instance, studies on Listeria monocytogenes revealed that LAE treatment led to cell shrinkage, a significant increase in extracellular nucleic acids and proteins (indicating enhanced membrane permeability), depolarization of the cell membrane, and a sharp decrease in intracellular ATP levels. spgykj.com
This potent and rapid antimicrobial action has propelled this compound to prominence in the food science domain as a food preservative. nih.govresearchgate.net Its efficacy and derivation from components like lauric acid and L-arginine have led to regulatory approvals worldwide, solidifying its scientific and commercial importance. nih.gov The United States Food and Drug Administration (FDA) issued a "No Objection Letter" in 2005, designating LAE as Generally Recognized as Safe (GRAS) for use as an antimicrobial in various food categories. nih.govfrontiersin.org This was followed by approvals from other international bodies, as detailed in the table below.
Table 1: Timeline of Key Regulatory Milestones for Ethyl Lauroyl Arginate (LAE)
| Year | Agency/Body | Milestone |
|---|---|---|
| 2005 | US Food and Drug Administration (FDA) | Issued a "No Objection Letter" for GRAS status for use as an antimicrobial in specified foods. nih.govfoodstandards.gov.au |
| 2007 | European Food Safety Authority (EFSA) | Issued a favorable opinion on its use as a new food preservative. wikipedia.orgfoodstandards.gov.au |
| 2008 | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | Evaluated LAE and established an acceptable daily intake. wikipedia.org |
| 2011 | Codex Alimentarius | Approved the use of LAE in several food types. wikipedia.org |
Research in food science has demonstrated LAE's effectiveness in various food matrices, including meat, poultry, and cheese, to extend shelf life and reduce levels of pathogenic bacteria. nih.govfoodstandards.gov.au The minimum inhibitory concentration (MIC), a key measure of antimicrobial effectiveness, has been evaluated against numerous foodborne microorganisms.
Table 2: Minimum Inhibitory Concentration (MIC) of LAE Against Selected Microorganisms
| Microorganism | Type | MIC Range (µg/mL or mg/kg) |
|---|---|---|
| Micrococcus luteus | Gram-positive bacteria | 25-100 ppm researchgate.net |
| Salmonella enteritidis | Gram-negative bacteria | 25-100 ppm researchgate.net |
| Pseudomonas putida | Gram-negative bacteria | 25-100 ppm researchgate.net |
| Penicillium roqueforti | Mold | 25-100 ppm researchgate.net |
| Listeria monocytogenes | Gram-positive bacteria | 10 µg/mL spgykj.com |
The evolution of research continues, with current studies exploring combination strategies to enhance LAE's antimicrobial potency, such as using it with essential oils or other antimicrobial compounds. nih.gov Furthermore, its application in active packaging, where it can be incorporated into films to be released in a controlled manner, represents a modern research frontier aimed at improving food safety and quality. earthwormexpress.comresearchgate.net
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Ethyl lauroyl arginate |
| Ethyl lauroyl arginate hydrochloride (LAE) |
| L-arginine |
| Lauric acid |
| Ethanol |
| Lauroyl chloride |
| Nα-lauroyl-L-arginine dipeptides |
| Nα-acyl-L-arginine dipeptides |
| Ethyl arginine |
| Nα-lauroyl arginine |
| Nα-alkyl-l-nitroarginine |
| Bis (Nα- this compound) (2- hydroxy- 1,3-propane) diamide |
| N-lauroyl arginine methyl ester (LAM) |
| Glutamic acid |
| Lysine |
| N-acetyl-L-cysteine |
| Glutathione (B108866) |
| Urea (B33335) |
| Ornithine |
Advanced Synthetic Methodologies and Chemical Modifications of Lauroyl Arginine
Methodological Approaches to Lauroyl Arginine Synthesis
The synthesis of this compound, chemically known as Ethyl Lauroyl Arginate HCl (LAE), is a well-established process that has been optimized for both laboratory and industrial scales. The primary methods involve chemical synthesis, though enzymatic routes are also being explored.
Optimized Esterification and Amidation Reaction Pathways
The most common and industrially applied synthesis of this compound is a two-step chemical process. fao.orgfao.org This method first involves the esterification of the amino acid L-arginine with ethanol (B145695), followed by an amidation reaction where the resulting ester is condensed with lauroyl chloride. fao.orgnih.gov
The initial step is the esterification of L-arginine hydrochloride with ethanol. This reaction is typically catalyzed by an agent like thionyl chloride, which also helps to manage the reaction heat. fao.orggoogleapis.com The product of this stage is L-arginine ethyl ester dihydrochloride (B599025) (ethyl arginate 2HCl). fao.org
The second step is the amidation (acylation) of the L-arginine ethyl ester dihydrochloride. This is a Schotten-Baumann reaction conducted in an aqueous medium where the ethyl arginate intermediate reacts with lauroyl chloride. fao.orgsapub.org Precise control of pH (typically between 6.7 and 6.9) and temperature (around 10–15°C) is crucial during this step to ensure high yield and purity. nih.govsapub.org The final product, Ethyl Lauroyl Arginate, is recovered as a hydrochloride salt (·HCl), which is then filtered and dried to yield a white powder. fao.org The purity of the active ingredient in the final product is typically between 85% and 95%. fao.org
Alternative synthetic strategies have also been investigated. Enzymatic synthesis, for example, presents a bio-organic route. One such method uses the enzyme papain as a catalyst for forming the amide bond between arginine's carboxyl group and an α,ω-diaminoalkane, which can be a step in creating dimeric arginine surfactants. chalmers.se Another enzymatic approach involves using acylase I from pig kidney in a glycerol-water system to synthesize N-lauroyl-L-amino acids, achieving a high conversion rate for lauroyl-arginine. researchgate.netdss.go.th
Table 1: Key Reactants and Conditions in this compound Synthesis
| Step | Reaction Type | Key Reactants | Catalyst/Agent | Key Conditions | Product |
|---|---|---|---|---|---|
| 1 | Esterification | L-arginine HCl, Ethanol | Thionyl Chloride | Controlled temperature | L-arginine ethyl ester dihydrochloride |
| 2 | Amidation (Acylation) | L-arginine ethyl ester dihydrochloride, Lauroyl chloride, Sodium hydroxide | - | pH 6.7-6.9, Temp 10-15°C | Ethyl-Nα-lauroyl-L-arginate HCl |
Industrial-Scale Production Processes and Associated Intellectual Property Landscapes
The industrial-scale production of this compound is dominated by patented processes. The Spanish company Laboratorios Miret, S.A. (LAMIRSA), through its commercializing entity VEDEQSA, holds key patents for the manufacturing process, such as European Patent No. 1294678. fao.orgnih.gov This patented process outlines the two-step synthesis followed by filtration. fao.org The starting materials for this industrial process include L-arginine HCl, ethanol, thionyl chloride, sodium hydroxide, lauroyl chloride, and deionized water. fao.org
Several other patents disclose methods for synthesizing this compound, indicating a competitive intellectual property landscape. For instance, Patent EP0749960 also describes a two-step process. googleapis.com U.S. Patent 7,087,769 details a process for preparing cationic surfactants like this compound via condensation of fatty acid chlorides with esterified amino acids in an aqueous medium. googleapis.com Efforts to improve industrial synthesis have focused on developing single-pot processes to enhance control over reaction parameters like temperature and pH, improve yield and purity, and simplify product isolation. googleapis.com A Chinese patent (CN108101812B) describes a production and purification process involving esterification in ethanol, condensation in an organic system with an organic alkali, followed by acidification and recrystallization to achieve high purity (>97%) and yield. google.com
These patents highlight the commercial importance of this compound and the ongoing efforts to refine its production for efficiency, cost-effectiveness, and quality. googleapis.comgoogleapis.com
Table 2: Selected Patents Related to this compound Synthesis
| Patent Number | Assignee/Applicant | Key Innovation/Process Description |
|---|---|---|
| EP 1294678 | Lamirsa | Two-step synthesis (esterification then amidation) for industrial production. fao.org |
| US 7,087,769 | Not Specified | Preparation in an aqueous medium in a specific pH range (6-6.9). googleapis.com |
| US 2011/0077423 A1 | Not Specified | Aims for a single-pot process for commercial scale with better control and ease of isolation. googleapis.com |
| CN108101812B | AK BIOTECH | Production and purification process using an organic system for condensation and recrystallization for high purity. google.comnus.edu.sg |
| EP0749960 | Not Specified | Two-step process involving esterification with thionyl chloride catalyst. googleapis.comgoogleapis.com |
Design, Synthesis, and Characterization of Novel this compound Derivatives and Analogues
Molecular Engineering of Arginine-Based Cationic Surfactants
The molecular design of arginine-based surfactants has expanded far beyond the single-chain structure of this compound. Scientists have synthesized novel structures including gemini (B1671429) (dimeric) surfactants, glycerolipid conjugates, and dipeptide-based surfactants. chalmers.secsic.es
Gemini Surfactants: These molecules consist of two N-acylated arginine units linked by a spacer chain. chalmers.semdpi.com The synthesis of these bis(Args) compounds can be achieved by coupling two Nα-acyl-L-nitroarginine molecules with an α,ω-alkylidenediamide, followed by catalytic hydrogenation. mdpi.com The length and nature of both the hydrophobic alkyl chains and the polymethylene spacer chain can be systematically varied to modulate their properties. mdpi.commdpi.com
Glycerolipid Conjugates: These derivatives are synthesized by attaching arginine to a diacylglycerol backbone, creating analogues of monoglycerides (B3428702) and phospholipids. academie-sciences.frub.edu The synthesis can be performed enzymatically in solvent-free media, for instance, by acylating an arginine glyceryl ester with fatty acids. academie-sciences.fr
Dipeptide-Based Surfactants: Researchers have created surfactants by incorporating a second amino acid, such as phenylalanine or tryptophan, with arginine to form the polar head group. nih.govcsic.es These can be synthesized through standard peptide chemistry, for instance, by condensing Nα-acyl phenylalanine with arginine methyl ester using a coupling agent like BOP. nih.gov The position of the alkyl chain can also be varied, attaching it to either the N-terminus or the C-terminus of the dipeptide. nih.gov
These molecular engineering strategies allow for the creation of a diverse library of arginine-based surfactants with tailored properties. chalmers.senih.gov
Structure-Activity Relationship Studies in this compound Analogues
Structure-activity relationship (SAR) studies are crucial for understanding how molecular modifications impact the functionality of this compound analogues. These studies systematically alter parts of the surfactant molecule and measure the resulting changes in physicochemical properties and biological activity.
Effect of Hydrophobic Chain Length: The length of the alkyl chain is a critical determinant of a surfactant's properties. For single-chain Nα-acyl arginine esters, increasing the chain length generally enhances surface activity. sapub.orgsapub.org For example, studies comparing homologues with C8, C10, C12, and C14 chains show that properties like the critical micelle concentration (CMC) decrease as the alkyl chain gets longer, indicating greater efficiency in forming micelles. mdpi.comsapub.org Similarly, in gemini surfactants, for a given spacer length, the CMC drastically decreases as the alkyl chain length increases. mdpi.com
Effect of the Polar Headgroup and Spacer: The nature of the hydrophilic headgroup significantly influences activity. The presence of the cationic guanidinium (B1211019) group from arginine is fundamental to many of its properties. sapub.org In gemini surfactants, the length of the spacer connecting the two arginine heads also plays a role; for a given alkyl chain, the CMC tends to decrease slightly as the spacer length increases. mdpi.com Introducing a second amino acid, like in arginine-phenylalanine derivatives, creates surfactants with two positive charges, which can enhance certain biological activities compared to single-charge analogues. ub.edu
These SAR studies provide a rational basis for designing new arginine-based surfactants with optimized performance for specific applications. mdpi.comnih.gov
Table 3: Structure-Activity Relationship Summary for Arginine-Based Surfactants
| Molecular Modification | Effect on Physicochemical/Biological Properties | Example Analogues |
|---|---|---|
| Increasing Alkyl Chain Length | Decreases Critical Micelle Concentration (CMC), generally increases surface and biological activity. mdpi.comsapub.org | Nα-Octanoyl arginine ethyl ester vs. Nα-Myristoyl arginine ethyl ester. sapub.org |
| Varying Spacer Length (Gemini) | Slightly decreases CMC with increasing spacer length. mdpi.com | C3(LA)2 vs. C6(LA)2 vs. C9(LA)2. mdpi.com |
| Changing Headgroup (e.g., Dipeptide) | Alters charge density and pKa, which can fine-tune biological interactions. ub.edunih.gov | This compound Methyl Ester (LAM) vs. Lauroyl Phenylalanine Arginine methyl ester (C12PAM). mdpi.com |
| Changing Architecture (Monomer to Gemini) | Significantly lowers CMC and can enhance biological activity. mdpi.com | This compound Methyl Ester (LAM) vs. Bis(Nα-lauroyl arginine) diamides (e.g., C3(LA)2). mdpi.com |
Comprehensive Analysis of Antimicrobial Efficacy and Mechanistic Studies of Lauroyl Arginine
Elucidation of Lauroyl Arginine Antimicrobial Mechanisms at Cellular and Subcellular Levels
This compound, also known as Ethyl Lauroyl Arginate (LAE), is a cationic surfactant synthesized from L-arginine, lauric acid, and ethanol (B145695). nih.govfrontiersin.org Its antimicrobial activity stems from its chemical structure, which features a hydrophilic cationic arginine head and a hydrophobic lauric acid tail. frontiersin.orgnih.gov This amphipathic nature drives its interaction with and disruption of microbial cells. The primary target of this compound is the microbial cell membrane, leading to a cascade of events that compromise cell integrity and function. nih.govfrontiersin.orgwikipedia.org
As a cationic surfactant, this compound is electrostatically attracted to the negatively charged surfaces of microbial cell envelopes. wikipedia.orgrsdjournal.org The initial interaction involves the surfactant crossing the bacterial cell wall or external envelopes. wikipedia.org Subsequently, the molecule shows a strong binding affinity for the outermost surface of the cytoplasmic membrane. wikipedia.org The hydrophobic lauryl chain then penetrates the membrane's hydrophobic core, initiating destabilization. wikipedia.org This action is effective against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as yeasts and fungi. nih.govrsdjournal.org In Gram-negative bacteria, it alters both the outer and cytoplasmic membranes, while in Gram-positive bacteria, its action is on the cell wall and cytoplasmic membrane. rsdjournal.orgresearchgate.net
The integration of this compound into the microbial cytoplasmic membrane fundamentally disrupts its structure and function. researchgate.net A key consequence is the disturbance of the membrane's electrical potential. nih.govmirenat.com As a cationic molecule, it interferes with the delicate balance of ions across the membrane, leading to depolarization. mirenat.com This depolarization compromises the membrane's role as a selective barrier, causing a significant increase in its permeability. researchgate.netmirenat.com
This increased permeability leads to the leakage of vital intracellular components. mirenat.com Studies have demonstrated the release of small inorganic ions, such as potassium (K+), from the cell. frontiersin.orgmirenat.com For instance, after a 30-minute exposure to LAE, the potassium ion concentration in the supernatant increased by 7.7 µg/ml for Staphylococcus aureus and 3.34 µg/ml for Salmonella typhimurium. mirenat.com Furthermore, the loss of larger molecules like proteins, nucleic acids, and ATP has also been observed, indicating severe membrane damage. frontiersin.orgresearchgate.net Flow cytometry studies have confirmed this damage; after treatment with LAE, the percentage of propidium (B1200493) iodide-positive cells (an indicator of membrane permeabilization) increased to 97.8% for Yersinia enterocolitica and 99.6% for Lactobacillus plantarum. nih.gov
Table 1: Effect of this compound on Microbial Membrane Permeability and Ion Leakage
| Microorganism | Parameter Measured | Observation | Source |
|---|---|---|---|
| Staphylococcus aureus | Potassium (K+) Leakage | 7.7 µg/ml increase in supernatant after 30 min | mirenat.com |
| Salmonella typhimurium | Potassium (K+) Leakage | 3.34 µg/ml increase in supernatant after 30 min | mirenat.com |
| Yersinia enterocolitica | Membrane Permeability (Propidium Iodide Uptake) | 97.8% of cells became permeable | nih.gov |
| Lactobacillus plantarum | Membrane Permeability (Propidium Iodide Uptake) | 99.6% of cells became permeable | nih.gov |
| Yersinia enterocolitica | Membrane Depolarization (Bisoxonol Uptake) | Percentage of depolarized cells increased to 1.8% | nih.gov |
| Lactobacillus plantarum | Membrane Depolarization (Bisoxonol Uptake) | Percentage of depolarized cells increased to 0.3% | nih.gov |
The biophysical assault on the cell envelope by this compound results in significant and observable damage to the cellular ultrastructure. nih.gov Electron microscopy studies have provided visual evidence of these morphological changes in both bacteria and fungi. rsdjournal.orgmirenat.com
In Gram-negative bacteria such as Salmonella typhimurium, treatment with LAE causes swelling of the outer membrane and the appearance of membrane-enclosed vacuoles. mirenat.com In studies on Escherichia coli O157:H7, cells appeared distorted and dimpled. nih.gov For Gram-positive bacteria like Staphylococcus aureus, the effects are seen within the cytoplasm, where LAE induces the formation of clear zones, abnormal septation, and mesosome-like structures. mirenat.com Despite these profound structural changes, the action of LAE does not typically cause complete cell lysis or disruption. mirenat.com
The compound's efficacy extends to fungi. In Penicillium digitatum, LAE was observed to cause a roughened cell surface, irregular cell organelles, shrinkage of the protoplast, and the formation of empty cavities within the hyphae and spores. rsdjournal.org
Table 2: Ultrastructural Changes Induced by this compound
| Microorganism | Observed Ultrastructural Modification | Source |
|---|---|---|
| Salmonella typhimurium | Swelling of the outer membrane, formation of membrane-enclosed vacuoles. | mirenat.com |
| Staphylococcus aureus | Formation of clear zones, abnormal septation, and mesosome-like structures in the cytoplasm. | mirenat.com |
| Escherichia coli O157:H7 | Distorted and dimpled cell morphology. | nih.gov |
| Penicillium digitatum (Fungus) | Rough surface, irregular organelles, protoplast shrinkage, intracytoplasmic coagulation, and empty cavities in hyphae and spores. | rsdjournal.org |
Following the disruption of the cell envelope, this compound can access the cell's interior, leading to further damage through intracellular interactions and the dysregulation of critical metabolic pathways. frontiersin.orgresearchgate.netmirenat.com
A significant intracellular mechanism of this compound's antimicrobial action involves the induction of oxidative stress. frontiersin.org The presence of LAE has been shown to trigger the generation of intracellular reactive oxygen species (ROS). frontiersin.org This increase in ROS, such as superoxide (B77818) and hydrogen peroxide, leads to widespread, irreversible oxidative damage to essential cellular components, including DNA, proteins, and lipids. frontiersin.org The direct link between LAE and oxidative stress was demonstrated in a study where the co-administration of antioxidants like glutathione (B108866) and ascorbic acid effectively reduced the antimicrobial efficacy of LAE against E. coli O157:H7 and Listeria innocua. frontiersin.org While it is clear that oxidative stress is a key part of LAE's killing mechanism, the specific biochemical pathways responsible for LAE-induced ROS generation in microbial cells are not yet fully elucidated. frontiersin.org
Once inside the microbial cell, this compound can interfere with various essential processes, disrupting normal metabolic functions and leading to cell death. frontiersin.orgresearchgate.net Due to its positive charge, LAE can bind to negatively charged intracellular molecules through electrostatic attraction and hydrophobic interactions. frontiersin.org A notable target is bacterial DNA, where such binding can inhibit replication and transcription. frontiersin.org The compound also interacts with charged proteins within the cytoplasm and enzymatic systems, which can lead to protein denaturation and metabolic inhibition. researchgate.netmirenat.com The cumulative effect of membrane damage, ion leakage, oxidative stress, and the inhibition of crucial biosynthetic pathways culminates in the rapid inactivation and death of the microorganism. frontiersin.orgmirenat.com
Intracellular Responses and Metabolic Pathway Dysregulation Induced by this compound
Oxidative Stress Induction and Reactive Oxygen Species Generation Pathways
Broad-Spectrum Antimicrobial Activity Profiles of this compound
This compound exhibits potent antimicrobial effects across a wide range of microorganisms. Its efficacy has been documented against both Gram-positive and Gram-negative bacteria, as well as various fungi and viruses.
This compound has demonstrated significant efficacy against Gram-positive bacteria. For instance, the minimum inhibitory concentration (MIC) for Staphylococcus aureus has been reported to be 8 ppm. rsdjournal.org In the case of Listeria monocytogenes, studies have shown that this compound can achieve a 2.2 log reduction in cold-smoked salmon at a concentration of 200 ppm when stored at 4°C for 24 hours. yufenggp.com Other research indicates MICs for L. monocytogenes to be 11.8 ppm at 32°C and between 40-80 ppm at 37°C. sci-hub.se One study found that a 15-minute exposure to 100 ppm of this compound resulted in a 2.57 log reduction of L. monocytogenes on stainless steel coupons. scirp.org
Table 1: Efficacy of this compound against Gram-Positive Bacteria
| Bacterium | Concentration (ppm) | Temperature (°C) | Exposure Time | Log Reduction | Reference |
|---|---|---|---|---|---|
| Staphylococcus aureus | 8 | - | - | MIC | rsdjournal.org |
| Listeria monocytogenes | 200 | 4 | 24 hours | 2.2 | yufenggp.com |
| Listeria monocytogenes | 11.8 | 32 | - | MIC | sci-hub.se |
| Listeria monocytogenes | 40-80 | 37 | - | MIC | sci-hub.se |
| Listeria monocytogenes | 100 | - | 15 minutes | 2.57 | scirp.org |
The antimicrobial activity of this compound extends to Gram-negative bacteria. The MIC for Escherichia coli has been determined to be 16 ppm, while for E. coli O157:H7, it is 11.8 ppm at 37°C. rsdjournal.orgsci-hub.se For Salmonella typhimurium, the MIC has been reported as 200 ppm at 37°C. sci-hub.se Another study reported a MIC of 16 ppm for Salmonella enterica. rsdjournal.org Research on raw chicken thigh meat showed that a 5% this compound solution resulted in a 2.07 log reduction of Salmonella Typhimurium. sci-hub.se
Table 2: Efficacy of this compound against Gram-Negative Bacteria
| Bacterium | Concentration (ppm) | Temperature (°C) | Log Reduction | Reference |
|---|---|---|---|---|
| Escherichia coli | 16 | - | MIC | rsdjournal.org |
| Escherichia coli O157:H7 | 11.8 | 37 | MIC | sci-hub.se |
| Salmonella typhimurium | 200 | 37 | MIC | sci-hub.se |
| Salmonella enterica | 16 | - | MIC | rsdjournal.org |
| Salmonella Typhimurium | 5% solution | - | 2.07 | sci-hub.se |
This compound also demonstrates considerable antifungal and anti-yeast properties. The MIC for Candida albicans has been reported as 112.5 μg/ml. nih.govfrontiersin.org For the mold Penicillium digitatum, a common citrus post-harvest pathogen, the MIC has been established at 400 μg/ml. nih.govfrontiersin.orgresearchgate.net
Table 3: Antifungal and Anti-Yeast Efficacy of this compound
| Fungus/Yeast | Minimum Inhibitory Concentration (MIC) (μg/ml) | Reference |
|---|---|---|
| Candida albicans | 112.5 | nih.govfrontiersin.org |
| Penicillium digitatum | 400 | nih.govfrontiersin.orgresearchgate.net |
This compound has shown promising virucidal activity, notably against SARS-CoV-2. In vitro studies have demonstrated that mouthwashes containing ethyl lauroyl arginate can completely eradicate the virus, achieving a greater than 5-log10 reduction in viral titers. wikipedia.org Further research on a nasal spray formulation containing ethyl lauroyl arginate hydrochloride (ELAH) found that it inhibited the pseudovirus VSV-SARS-CoV-2, with complete inhibition at 110 µg/ml. researchgate.netresearchgate.net The proposed mechanism involves ELAH interfering with the virus's spike protein, thereby preventing its attachment to host cells. researchgate.netnews-medical.net Studies in hamsters showed that ELAH treatment reduced viral load and offered protection against SARS-CoV-2 infection. news-medical.net The primary mode of action is believed to be the prevention of viral attachment to host cells. researchgate.netresearchgate.net
Antifungal and Anti-Yeast Activities, exemplified by Candida albicans and Penicillium digitatum
Modulating Factors in this compound Antimicrobial Performance
The antimicrobial efficacy of this compound is not static and can be influenced by various environmental factors.
Environmental pH and temperature play a crucial role in the stability and activity of this compound. The compound is chemically stable in a pH range of 3 to 7, maintaining its antimicrobial activity within this interval. chihonbio.com However, its stability decreases as the pH is reduced and the temperature increases. fao.org The hydrolysis of this compound is accelerated in alkaline conditions; its half-life is over a year at pH 4, but decreases to 57 days at pH 7 and 34 hours at pH 9 when stored at 25°C. nih.gov
Temperature also directly impacts its antimicrobial efficacy. For instance, the MIC for Salmonella was reported to be 200 ppm at 37°C, but this increased to 350 ppm at 25°C and 720 ppm at 10°C. sci-hub.se This suggests that this compound is more effective at higher temperatures. Conversely, for Listeria strains, the MIC was greater than 125 ppm when the temperature was lowered to 10°C and 4°C. sci-hub.se Despite this, this compound has been shown to maintain its antimicrobial activity against E. coli even after being subjected to heat treatment at 90°C or 120°C for 15 minutes. earthwormexpress.com
Effects of Microbial Inoculum Size and Adaptive Responses on this compound Susceptibility
The efficacy of an antimicrobial agent can often be dependent on the initial number of microorganisms present, a phenomenon known as the inoculum effect. However, this compound exhibits a notable characteristic in this regard. Furthermore, the potential for microorganisms to develop adaptive responses to chemical stressors is a key consideration in antimicrobial applications.
Microbial Inoculum Size: Research has consistently demonstrated that the antimicrobial action of this compound is largely independent of the initial microbial load. researchgate.netremedypublications.com Studies focusing on its activity against Listeria innocua, a non-pathogenic surrogate for the foodborne pathogen Listeria monocytogenes, have characterized its efficacy as being fast, potent, and independent of the inoculum size. researchgate.net This suggests that whether the microbial contamination is low or high, this compound can exert its antimicrobial effect without a significant loss of potency, a desirable trait for applications where contamination levels can be variable. remedypublications.com While most studies conclude that LAE has a rapid bactericidal action, the methodologies can differ in terms of inoculum size or the concentration of LAE used. earthwormexpress.com
Adaptive Responses: Microorganisms possess the ability to adapt to a wide array of physical and chemical challenges in their environment. foodstandards.gov.au This tolerance can be intrinsic or acquired through genetic changes. foodstandards.gov.au While this compound's primary mechanism of action—disruption of the cell membrane—is thought to limit the development of resistance, studies have explored the potential for adaptive responses. foodstandards.gov.aunih.gov
The table below summarizes key findings regarding inoculum size and adaptive responses.
| Factor | Observation | Implication | Source(s) |
| Inoculum Size | Antimicrobial activity is independent of the initial inoculum size for certain bacteria. | LAE is effective across varying levels of microbial contamination. | researchgate.netremedypublications.com |
| Adaptive Response | Prior exposure to other antimicrobials (e.g., eugenol) can induce a protective response in some bacteria, reducing the efficacy of a subsequent LAE treatment. | Sequential antimicrobial treatments must be carefully designed to avoid antagonistic effects due to microbial adaptation. | nih.gov |
Substrate and Food Matrix Effects on Antimicrobial Activity in Complex Systems
The transition from a simple laboratory broth to a complex food system introduces numerous variables that can impact the antimicrobial efficacy of this compound. The components of the food matrix, such as proteins, fats, and carbohydrates, as well as the substrate to which LAE is applied, can interact with the compound and alter its activity. earthwormexpress.comresearchgate.net
Food Matrix Interactions: The antimicrobial effect of this compound observed in vitro is often reduced when it is applied directly to food products. researchgate.net This is because the cationic LAE molecule can interact with or bind to anionic components within the food matrix, rendering it less available to act on microorganisms. researchgate.net
Protein and Fat: In protein-based foods, a higher concentration of this compound may be required to achieve the desired antimicrobial effect due to its tendency to bind to proteins. foodstandards.gov.au For example, studies on frankfurters formulated with and without potassium lactate (B86563) and sodium diacetate showed that while LAE provided an initial lethal effect against L. monocytogenes, the pathogen could recover during storage unless other inhibitors were also present. researchgate.net Similarly, the effectiveness of LAE on chicken breast fillets was found to diminish over a few days of storage. researchgate.net
Carbohydrates: Research has shown that the presence of soluble starch can significantly increase the minimum bactericidal concentration (MBC) of LAE against Listeria monocytogenes. earthwormexpress.com
Dairy Products: The complexity of dairy matrices can also inhibit LAE's function. In a study on whole milk contaminated with L. monocytogenes, concentrations of 100, 200, and 400 ppm showed no antimicrobial efficiency, with a significant reduction in the pathogen only observed at a much higher concentration of 800 ppm. rsdjournal.org
The following table presents data on the efficacy of this compound in various food matrices, illustrating the reduction in activity compared to ideal conditions.
| Food Matrix | Target Microorganism | LAE Concentration | Observed Effect | Source(s) |
| Chicken Breast Fillets | Salmonella spp. | 200 ppm | Significant reduction on days 0, 1, and 7, but not on day 3. | researchgate.net |
| Chicken Breast Fillets | Salmonella spp. | 400 ppm | 0.7 to 1.0 log cfu/g reduction; lower counts than control through day 7 (except day 3). | researchgate.net |
| Ready-to-Eat Ham | Listeria monocytogenes | 2.5% v/v of a 10% LAE prep. | 2.4 log CFU/g reduction after 1 day, but rapid recovery during storage at 4°C. | sci-hub.se |
| Cold-Smoked Salmon | Listeria monocytogenes | 200 ppm | 2.2 log reduction after 24 hours at 4°C. | yufenggp.com |
| Whole Milk | Listeria monocytogenes | 800 ppm | Significant reduction in bacterial levels. | rsdjournal.org |
| Infant Formula Milk | Listeria monocytogenes | 10% (in film) | ~4 log reduction at the end of the storage period. | researchgate.net |
| Infant Formula Milk | Salmonella enterica | 10% (in film) | 3.27 to 3.95 log reduction depending on the film type. | researchgate.net |
Substrate Effects: When this compound is incorporated into food packaging materials, the substrate itself plays a role in its efficacy. The polymer used can affect the release and availability of the antimicrobial agent.
Packaging Films: Studies using ethylene (B1197577) vinyl alcohol (EVOH) copolymers demonstrated that the antimicrobial capacity of films containing LAE was influenced by the grade of the polymer. researchgate.net Films made with EVOH-29 were generally more effective at inhibiting L. monocytogenes and S. enterica than those made with EVOH-44. researchgate.net This highlights that the interaction between the antimicrobial agent and the polymer substrate is critical for the functionality of active packaging. In another study, an LAE-coated film applied to raw beef and pork packaging resulted in an initial reduction of Escherichia coli by approximately 1.0 and 0.7 log CFU/g, respectively. researchgate.net
Research on Biofilm Inhibition and Dispersal by Lauroyl Arginine
Mechanistic Investigations of Biofilm Formation Inhibition by Lauroyl Arginine
The primary mechanism of this compound's antimicrobial action stems from its nature as a cationic surfactant. nih.govremedypublications.com The molecule possesses a positively charged hydrophilic head (the L-arginine group) and a nonpolar, lipophilic tail (the lauric acid chain). nih.govmdpi.com This amphiphilic structure facilitates its interaction with the negatively charged components of bacterial cell membranes. mdpi.com The electrostatic bonding between the cationic this compound and the anionic cell surface leads to disturbances in the cell membrane's potential and integrity, ultimately causing structural damage and loss of cell viability. nih.govmdpi.com
Beyond direct bactericidal action, this compound inhibits biofilm formation through more subtle mechanisms, particularly at sub-growth inhibitory concentrations. nih.gov Research on Pseudomonas aeruginosa has revealed that this compound can interfere with crucial signaling pathways required for biofilm development. nih.govfrontiersin.org One key mechanism is the chelation of iron, an essential micronutrient and signaling molecule for P. aeruginosa biofilm maturation. nih.govresearchgate.net By binding iron, this compound creates an iron-deficient environment, which in turn disrupts the signaling cascade. nih.gov This interference is evidenced by the observed up-regulation of iron acquisition and signaling genes and the down-regulation of iron storage genes in bacteria exposed to this compound. nih.gov This disruption prevents the bacteria from forming a mature, complex biofilm architecture. researchgate.net Some studies also suggest that this compound can inhibit biofilm formation by interfering with quorum sensing, a cell-to-cell communication process that coordinates gene expression in bacterial populations. researchgate.net
Synergistic Approaches for Enhanced Biofilm Control Utilizing this compound
The combination of this compound with other antimicrobial agents has been explored as a strategy to enhance biofilm control, reduce the required concentrations of individual agents, and potentially minimize the development of resistance. researchgate.netoup.com Research has shown significant synergistic effects between this compound and a variety of other compounds. frontiersin.orgfrontiersin.orgoup.com
When used with conventional antibiotics such as clindamycin (B1669177) and metronidazole, this compound demonstrated a synergistic effect against Gardnerella vaginalis biofilms. oup.com This combination allows for a significant reduction in the concentration of each compound needed to achieve a bactericidal effect on the biofilm. oup.com Similarly, synergistic interactions have been observed with natural antimicrobials like nisin, ε-polylysine, and essential oils (e.g., cinnamon leaf oil, eugenol) in applications ranging from food preservation to controlling biofouling on reverse osmosis membranes. frontiersin.orgfrontiersin.orgresearchgate.net For instance, combining L-arginine with the common oral antiseptic cetylpyridinium (B1207926) chloride (CPC) was found to enhance the penetration of CPC into oral biofilms, leading to more effective bacterial killing. plos.org These synergistic approaches highlight a promising avenue for developing more potent and efficient anti-biofilm formulations. researchgate.netoup.com
Table 2: Synergistic Interaction of this compound (LAE) and Clindamycin against Gardnerella vaginalis Biofilm
Data based on the determination of Minimum Bactericidal Concentrations for Biofilm cells (MBC-B). oup.com
| Antimicrobial Agent | MBC-B Used Alone (µg/mL) | MBC-B in Combination (µg/mL) | Fold Reduction in MBC-B |
| This compound (LAE) | 50 | 6.25 | 8-fold |
| Clindamycin | 20 | 2.9 | >6-fold |
Metabolism, Biodegradation, and Environmental Fate of Lauroyl Arginine
In Vivo Biotransformation and Metabolite Profiling of Lauroyl Arginine
Studies in both animals and humans have demonstrated that this compound is rapidly metabolized and does not accumulate in the body. google.com The primary mechanism of its breakdown is through hydrolysis, a chemical reaction involving water that cleaves the molecule into its constituent parts.
Hydrolytic Cleavage Pathways Leading to L-arginine, Lauric Acid, and Intermediate Metabolites
Once ingested, this compound undergoes rapid hydrolysis. frontiersin.orggoogle.comnih.gov This process follows two main pathways. One pathway involves the cleavage of the lauroyl side chain, yielding L-arginine ethyl ester. frontiersin.orgresearchgate.net The other pathway is the loss of the ethyl ester group, which results in the formation of Nα-lauroyl-L-arginine (LAS). frontiersin.orgresearchgate.netwikipedia.org Both of these intermediate metabolites, L-arginine ethyl ester and LAS, are then further hydrolyzed to produce L-arginine and lauric acid. frontiersin.orggoogle.comnih.govwikipedia.org In human plasma, this compound is readily hydrolyzed to LAS, with approximately 50% conversion occurring within four hours. nih.gov In simulated intestinal fluid, the breakdown is even more rapid, with over 90% conversion to arginine after just one hour. nih.gov
The metabolic breakdown of this compound results in the formation of several key metabolites. The primary products are the naturally occurring amino acid L-arginine and lauric acid, a common dietary fatty acid. nih.gov Intermediate metabolites include Nα-lauroyl-L-arginine (LAS) and L-arginine ethyl ester. frontiersin.orgwikipedia.org Further metabolism of L-arginine leads to the production of ornithine and urea (B33335). frontiersin.orgwikipedia.orgresearchgate.net
Table 1: Key Metabolites of this compound
| Metabolite | Description |
|---|---|
| Nα-lauroyl-L-arginine (LAS) | An intermediate metabolite formed by the hydrolysis of the ethyl ester group from this compound. frontiersin.orgwikipedia.org |
| L-arginine ethyl ester | An intermediate metabolite formed by the cleavage of the lauroyl side chain from this compound. frontiersin.org |
| L-arginine | A naturally occurring amino acid and a primary product of this compound hydrolysis. frontiersin.orggoogle.comnih.gov |
| Lauric Acid | A saturated fatty acid found in many vegetable fats and a primary product of this compound hydrolysis. frontiersin.orggoogle.com |
| Ornithine | An amino acid produced from the further metabolism of L-arginine. frontiersin.orgwikipedia.orgresearchgate.net |
| Urea | A final waste product generated from the breakdown of L-arginine via the urea cycle. frontiersin.orgwikipedia.orgresearchgate.net |
Integration of this compound Degradation Products into Endogenous Mammalian Biochemical Cycles (e.g., urea and citric acid cycles)
The degradation products of this compound are readily integrated into normal mammalian biochemical pathways. frontiersin.orggoogle.com L-arginine, a key metabolite, enters the urea cycle, a metabolic pathway primarily occurring in the liver. researchgate.netembopress.org Within this cycle, arginase enzymes break down L-arginine into ornithine and urea. embopress.orgnews-medical.netdavuniversity.org Urea is then excreted from the body, primarily through urine. earthwormexpress.com
Ornithine can be further metabolized and enter the citric acid cycle (also known as the Krebs cycle), a central metabolic pathway for energy production. wikipedia.orgembopress.org In this cycle, ornithine can eventually be converted to carbon dioxide. google.com Lauric acid, the other major degradation product, enters the normal pathways of fatty acid metabolism. frontiersin.org This integration of its metabolites into existing biochemical cycles ensures that this compound is efficiently processed and eliminated from the body without leaving harmful residues. google.com
Enzymatic and Chemical Hydrolysis Kinetics of this compound in Biological Matrices
The breakdown of this compound is influenced by both enzymes and the chemical environment. In simulated intestinal fluids, the presence of pancreatin, an enzyme mixture, significantly accelerates the hydrolysis of this compound to LAS and then to arginine. industrialchemicals.gov.au Studies with human plasma also show enzymatic activity, with esterases rapidly hydrolyzing this compound to LAS. europa.eu
The stability of this compound is pH-dependent. It is most stable in acidic conditions (pH 4), with a half-life of over a year. foodstandards.gov.au As the pH increases towards neutral and alkaline conditions, its stability decreases significantly. foodstandards.gov.aumdpi.com At pH 7, the half-life is 57 days, and at pH 9, it is only 34 hours. foodstandards.gov.aumdpi.com High temperatures combined with low pH can also promote hydrolysis to LAS. foodstandards.gov.au
Table 2: Half-life of this compound in Aqueous Solution at 25°C
| pH | Half-life |
|---|---|
| 4 | > 1 year foodstandards.gov.au |
| 7 | 57 days foodstandards.gov.au |
| 9 | 34 hours foodstandards.gov.au |
Environmental Biodegradation Pathways and Ecological Impact Assessments
Identification of Microbial Communities Involved in this compound Degradation
While specific microbial communities responsible for the degradation of this compound have not been extensively detailed in the provided search results, the compound is classified as readily biodegradable. csic.es This classification implies that common microorganisms present in the environment are capable of breaking it down. The hydrolysis of the ester and amide bonds is a common metabolic capability among a wide range of bacteria and fungi.
Assessment of Residual Antimicrobial Activity and Environmental Safety of Degradation Products
A key consideration for any antimicrobial agent is whether its degradation products retain antimicrobial activity, which could have unintended environmental consequences. Studies have shown that the primary degradation products of this compound are L-arginine and lauric acid, both of which are naturally occurring and considered non-toxic. google.comnih.gov The metabolic pathways in mammals efficiently convert these products into harmless substances like urea and carbon dioxide. google.com This rapid breakdown into benign components suggests a low potential for the persistence of antimicrobial activity in the environment. The primary metabolites and final products of this compound's metabolism are considered non-toxic and are the same as those produced from the daily intake of these substances by humans and animals. google.com
Toxicological Assessments and Safety Evaluations of Lauroyl Arginine
In Vitro Toxicological Research Methodologies for Lauroyl Arginine
Mutagenicity and Genotoxicity Screening Assays (e.g., Ames test, in vitro cytogenetic tests)
A battery of in vitro genotoxicity tests has been conducted on this compound and its formulations, such as Mirenat-N (a solution of LAE in propylene (B89431) glycol), to assess its potential for mutagenicity and clastogenicity. nih.govresearchgate.net These studies are crucial for identifying substances that can cause genetic mutations, which may lead to cancer. The Ames test, a widely used bacterial reverse mutation assay, is a primary screening tool for mutagenicity. nih.govprotocols.io
In a comprehensive set of five in vitro genotoxicity tests, neither this compound nor Mirenat-N demonstrated any mutagenic or clastogenic (chromosome-damaging) activity. nih.govresearchgate.net This included Ames tests using various Salmonella typhimurium strains, which are designed to detect different types of mutations, such as base-pair substitutions and frameshifts. nih.govearthwormexpress.com Specifically, Nα-lauroyl-L-arginine (LAS), a major metabolite of this compound, showed no mutagenic activity in an Ames test at concentrations up to 5000 μ g/plate . earthwormexpress.com
Further cytogenetic tests on human lymphocytes in vitro were performed to evaluate the potential for chromosomal aberrations. earthwormexpress.comindustrialchemicals.gov.au In one such test, a 19.5% solution of ethyl lauroyl arginate in propylene glycol did not cause an increase in mutation frequency. earthwormexpress.com Another study on human lymphocytes showed no evidence of clastogenic activity for this compound. industrialchemicals.gov.au While some evidence of polyploidy was noted at cytotoxic concentrations in one study, it was considered unlikely to be biologically significant. foodstandards.govt.nz A mouse lymphoma cell mutation test also showed no clastogenic activity up to a dose of 500 μg/mL. earthwormexpress.com
Table 1: Summary of In Vitro Mutagenicity and Genotoxicity Studies on this compound and its Metabolites
| Assay Type | Test Substance | Key Findings | Citation |
|---|---|---|---|
| Ames Test | Nα-lauroyl-L-arginine (LAS) | No mutagenic activity up to 5000 μg/plate | earthwormexpress.com |
| In Vitro Cytogenetic Test | 19.5% Ethyl Lauroyl Arginate in Propylene Glycol | No increase in mutation frequency | earthwormexpress.com |
| Mouse Lymphoma Cell Mutation Test | Ethyl Lauroyl Arginate | No clastogenic activity up to 500 μg/mL | earthwormexpress.com |
| Chromosome Aberration Test | Ethyl Lauroyl Arginate | No evidence of clastogenic activity | foodstandards.govt.nz |
Cytotoxicity Studies on Diverse Mammalian Cell Lines (e.g., human lymphocytes, keratinocytes, fibroblasts)
The cytotoxicity of this compound has been evaluated on various mammalian cell lines to understand its effects at a cellular level. In vitro studies have utilized cells such as human lymphocytes, keratinocytes, and fibroblasts.
Cytotoxicity was observed in some genotoxicity assays at higher concentrations of this compound. foodstandards.govt.nz For instance, in an in vitro cytogenetic test using human lymphocytes, cytotoxicity was noted, which can sometimes interfere with the interpretation of genotoxicity results. foodstandards.govt.nz Another study on human lymphocytes also indicated a high variability in the mitotic index, which can be a sign of cellular stress. europa.eu
Research on other lauroyl-amino acid conjugates, while not directly on this compound, provides some context. For example, N-lauroyl-L-glutamate, another surfactant, has shown low cytotoxicity to cultured human skin cells. mdpi.com Studies on dendrimers modified with lauroyl chains have also been conducted. The cytotoxicity of positively charged PAMAM dendrimers to Caco-2 cells (a human colon adenocarcinoma cell line) was reduced after conjugation with lauroyl chloride. mdpi.com
It is important to note that in vitro concentrations of this compound that demonstrate cytotoxicity are often much higher than the concentrations observed systemically in in vivo studies. foodstandards.govt.nz
In Vivo Toxicological Investigations of this compound in Animal Models
To complement in vitro data, extensive in vivo toxicological studies have been performed on this compound in various animal models, primarily rats and rabbits. vedeqsa.comnih.gov These studies are essential for understanding the systemic effects of the compound.
Acute and Sub-Chronic Toxicity Assessments
Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. This compound has demonstrated low acute toxicity in animal models. nih.gov In a study with Sprague-Dawley rats, a single oral gavage dose of 2000 mg/kg bw of ethyl lauroyl arginate resulted in no deaths, with transient clinical signs like piloerection and increased salivation that resolved. foodstandards.govt.nz Similarly, when rats were given a single oral dose of Mirenat-N (equivalent to 500 mg/kg bw of ethyl lauroyl arginate), the only treatment-related clinical sign was piloerection, which resolved by day 2, and there were no deaths. foodstandards.govt.nz The major metabolite, LAS, also showed no clinical signs of toxicity or unscheduled deaths after a single oral gavage dose of 2000 mg/kg bw in rats. foodstandards.govt.nz
Sub-chronic toxicity studies involve repeated dosing over a longer period. In two 13-week feeding studies in rats, systemic No Observed Adverse Effect Levels (NOAELs) were established for this compound at 15,000 ppm and for Mirenat-N at 50,000 ppm. nih.govresearchgate.net There were no signs of neurotoxicity observed in rats after 13 weeks of dietary administration of this compound at levels as high as 50,000 ppm. nih.govresearchgate.net
Chronic Toxicity and Long-Term Exposure Assessments
Chronic toxicity studies extend over a significant portion of the animal's lifespan to assess the long-term effects of exposure. Animal toxicity studies of up to one year in duration have shown that ethyl lauroyl arginate is well-tolerated, even at high concentrations in the diet. foodstandards.gov.au A minor local irritant effect on the rat forestomach was noted, which is likely due to its surfactant properties. foodstandards.gov.au This finding is generally not considered relevant to humans as the rodent forestomach lacks a protective mucus layer and has no direct anatomical equivalent in humans. foodstandards.gov.au In a 52-week chronic toxicity study, stomach irritancy effects were also observed. industrialchemicals.gov.au
Reproductive and Developmental Toxicity Studies
Reproductive and developmental toxicity studies are critical for assessing any potential adverse effects on reproductive performance and fetal development. These studies have been conducted with ethyl lauroyl arginate in both rats and rabbits. vedeqsa.comfoodstandards.govt.nz
In embryo-fetal studies, this compound showed no developmental effects in rats and rabbits at oral gavage doses up to 2000 mg/kg/day and 1000 mg/kg/day, respectively. nih.govresearchgate.net The NOAEL for systemic maternal effects, such as reduced food intake and body weight in rabbits, was 300 mg/kg/day, while for rats it was 2000 mg/kg/day. nih.gov
The most notable and consistent finding in reproductive and developmental toxicity studies was a delayed onset of puberty (vaginal opening) in female rats. foodstandards.gov.au This effect was observed in two reproductive toxicity studies in rats. foodstandards.govt.nz However, this delay was considered a transient effect at the highest exposure levels and of no long-term toxicological relevance. nih.govresearchgate.net The NOAEL for this effect was determined to be a dietary concentration of 6000 mg/kg, corresponding to an intake of 502 mg/kg bw/day of ethyl lauroyl arginate. foodstandards.govt.nz
Table 2: Summary of In Vivo Toxicity Studies on this compound
| Study Type | Animal Model | Key Findings | Citation |
|---|---|---|---|
| Acute Oral Toxicity | Rat | No deaths at 2000 mg/kg bw; transient clinical signs. | foodstandards.govt.nz |
| Sub-chronic (13-week) Feeding Study | Rat | Systemic NOAEL of 15,000 ppm for LAE. No signs of neurotoxicity. | nih.govresearchgate.net |
| Chronic (1-year) Feeding Study | Rat | Well-tolerated at high doses. Minor, non-relevant forestomach irritation. | foodstandards.gov.au |
| Reproductive & Developmental Toxicity | Rat, Rabbit | No developmental effects. Delayed onset of puberty in female rats at high doses. | foodstandards.gov.aunih.govfoodstandards.govt.nz |
Human Volunteer Studies and Pharmacokinetic Analysis of this compound Metabolites
The metabolism and pharmacokinetic profile of ethyl Nα-lauroyl-L-arginate hydrochloride (LAE), the ethyl ester of this compound, has been investigated in human subjects. These studies reveal a rapid metabolic process following oral administration.
In vivo research involving human volunteers who were given oral doses of ¹³C-labeled LAE showed that the compound is quickly metabolized. nih.gov LAE itself was barely detectable in plasma, with only two samples from one individual showing levels near the limit of quantification (1 ng/mL). nih.gov The primary metabolic pathway involves hydrolysis of the ethyl ester bond, forming Nα-lauroyl-L-arginine (LAS), which is then further hydrolyzed to L-arginine and lauric acid. nih.govindustrialchemicals.gov.aunih.gov
Pharmacokinetic analysis from a human volunteer study demonstrated that the metabolites LAS and ¹³C-arginine have distinct plasma concentration profiles following oral administration of LAE. Maximum plasma concentrations (Cmax) of ¹³C-arginine were reached relatively quickly, between 0.5 to 1 hour, and at significantly higher levels than LAS. nih.gov In contrast, the Cmax for LAS generally occurred at 2 hours post-administration. nih.gov The terminal half-lives for ¹³C-LAS and ¹³C-arginine were found to be similar. europa.eu
The findings from these human studies confirm that LAE is rapidly broken down into naturally occurring dietary components, namely lauric acid and the amino acid arginine. nih.govnih.gov Arginine then enters the body's normal metabolic pathways, such as the urea (B33335) cycle, where it is converted to ornithine and urea. nih.govwikipedia.org
Interactive Data Table: Pharmacokinetic Parameters of this compound Metabolites in Human Volunteers
| Parameter | Nα-lauroyl-L-arginine (LAS) | ¹³C-Arginine |
| Time to Cmax (Tmax) | ~2 hours | 0.5 - 1 hour |
| Mean Peak Plasma Concentration (Cmax) at 1.5 mg/kg dose | 18.2 ng/mL | 124 ng/mL |
| Mean Peak Plasma Concentration (Cmax) at 2.5 mg/kg dose | 23.9 ng/mL | 240 ng/mL |
| Terminal Half-life (t½) | 2.2 to 3.3 hours | 1.6 to 4.0 hours |
| Data sourced from human volunteer studies with oral administration of ¹³C-labeled ethyl lauroyl arginate (LAE). nih.goveuropa.eu |
Regulatory Science Frameworks and Acceptable Daily Intake (ADI) Derivations for this compound
The safety of this compound, specifically in the form of ethyl lauroyl arginate (LAE), has been evaluated by several international regulatory bodies, leading to the establishment of an Acceptable Daily Intake (ADI). The ADI is an estimate of the amount of a substance in food or drinking water that can be consumed daily over a lifetime without presenting an appreciable risk to health.
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA) have both assessed the toxicological data for LAE but have derived different ADI values.
JECFA Evaluation: In 2008, JECFA established an ADI of 0–4 mg/kg of body weight per day for ethyl lauroyl arginate. foodstandards.gov.auwho.int This ADI is expressed as the active ingredient, ethyl-Nα-lauroyl-L-arginate HCl. fao.org The derivation was based on a No Observed Adverse Effect Level (NOAEL) of 442 mg/kg bw/day (corrected for the active ingredient content of 88% w/w from a 502 mg/kg bw/day NOAEL) from a reproductive toxicity study in rats. foodstandards.gov.au A safety factor of 100 was applied to this NOAEL to account for interspecies and intraspecies differences. who.int
EFSA Evaluation: In 2007, EFSA's scientific panel established a more conservative ADI of 0–0.5 mg/kg of body weight per day. foodstandards.gov.auresearchgate.net The significant difference between the JECFA and EFSA ADIs stems from differing interpretations of haematology data from animal toxicity studies. foodstandards.gov.au While JECFA considered certain haematological findings in rats to be not toxicologically significant, EFSA maintained its concerns, leading to the establishment of a lower ADI. foodstandards.gov.aueuropa.eu In subsequent reviews, including one in 2019, EFSA concluded that no new scientific evidence had been provided to justify a change to its established ADI. researchgate.netnih.gov
Food Standards Australia New Zealand (FSANZ) also conducted its own assessment and established an ADI of 0-5 mg/kg bw, which was derived from the same reproductive toxicity study as JECFA's. foodstandards.gov.au However, FSANZ later aligned with the JECFA ADI of 0-4 mg/kg bw for the active ingredient. foodstandards.gov.au
These regulatory frameworks and the derived ADIs are crucial for ensuring that the use of this compound as a food additive remains within safe consumption limits for the general population.
Interactive Data Table: Regulatory ADI for Ethyl Lauroyl Arginate (LAE)
| Regulatory Body | ADI Value (mg/kg bw/day) | Basis for Derivation | Year Established/Reaffirmed |
| JECFA | 0 - 4 | Based on a NOAEL of 442 mg/kg bw/day from a reproductive toxicity study, with a 100-fold safety factor. foodstandards.gov.auwho.int | 2008 |
| EFSA | 0 - 0.5 | Based on interpretation of haematological data from animal studies. foodstandards.gov.auresearchgate.net | 2007 (reaffirmed in subsequent opinions) nih.gov |
| FSANZ | 0 - 4 (aligned with JECFA) | Initially 0-5 mg/kg bw, later aligned with JECFA's value for the active ingredient. foodstandards.gov.aufoodstandards.gov.au | 2009 |
| ADI: Acceptable Daily Intake; bw: body weight; JECFA: Joint FAO/WHO Expert Committee on Food Additives; EFSA: European Food Safety Authority; FSANZ: Food Standards Australia New Zealand; NOAEL: No Observed Adverse Effect Level. |
Applied Research and Development of Lauroyl Arginine in Various Sectors
Lauroyl Arginine in Food Preservation and Microbiological Safety Applications
This compound, often used in the form of its ethyl ester, Ethyl Lauroyl Arginate (ELA), is a cationic surfactant synthesized from L-arginine, lauric acid, and ethanol (B145695). nih.govfrontiersin.org It is recognized for its potent, broad-spectrum antimicrobial activity against a wide range of bacteria, yeasts, and molds. nih.govfrontiersin.orgresearchgate.net This has led to its approval as a food preservative in numerous countries, where it is often considered Generally Recognized as Safe (GRAS). nih.govyufenggp.com Its primary function is to disrupt the integrity of microbial cell membranes, leading to the loss of cell viability without causing cell lysis. canada.caatamanchemicals.com
Efficacy in the Preservation of Meat, Poultry, and Seafood Products
Ethyl Lauroyl Arginate (ELA) has demonstrated significant efficacy in extending the shelf life and enhancing the microbiological safety of meat, poultry, and seafood products. nih.govyufenggp.com Regulatory bodies in various countries have approved its use in these food categories at specified maximum concentrations. nih.govfrontiersin.org For instance, the USDA has approved ELA for use in meat and poultry products up to 200 ppm. nih.govresearchgate.net In the European Union, it is authorized for use in certain heat-treated meat products. nih.govfrontiersin.org
Research has shown that ELA can be effectively applied to meat and poultry through various methods, including direct addition, spraying, and dipping. frontiersin.org Studies on yak sausage, for example, revealed that the addition of ELA effectively inhibited bacterial growth during refrigerated storage. frontiersin.org In another study, treating cold-smoked salmon with a 200 ppm solution of ELA resulted in a significant reduction of Listeria monocytogenes. yufenggp.com Similarly, the application of ELA to largemouth bass fillets has been shown to positively affect the microbiota and quality of the fish during storage. yufenggp.com
The effectiveness of ELA in preserving poultry has also been well-documented. For instance, its application on chicken breast fillets has been shown to control spoilage organisms. frontiersin.org The antimicrobial action of ELA is often concentration-dependent, with higher concentrations leading to greater and more rapid microbial reduction. frontiersin.org
Table 1: Efficacy of this compound in Meat, Poultry, and Seafood Preservation
| Product | Target Microorganism | Application Method | Key Finding | Citation |
|---|---|---|---|---|
| Yak Sausage | Bacteria | Direct Addition | Inhibited bacterial growth during 15 days of storage at 0-4°C. | frontiersin.org |
| Cold-Smoked Salmon | Listeria monocytogenes | Dipping (200 ppm) | Achieved a 2.2 log reduction after 24 hours at 4°C. | yufenggp.com |
| Chicken Breast Fillets | Campylobacter jejuni & Spoilage Organisms | Spraying | Demonstrated effective antimicrobial efficacy. | frontiersin.org |
| Raw Beef, Chicken, and Turkey | Foodborne Pathogens | Incorporation into composite antimicrobial film | Effectively controlled pathogens. | frontiersin.org |
| Frankfurters | Listeria monocytogenes | Direct Addition | Controlled the growth of the pathogen. | nih.gov |
Application in Dairy and Fresh Produce Preservation Systems
The application of this compound extends to the preservation of dairy products and fresh produce, where it helps to control microbial contamination and spoilage. canada.casci-hub.se In dairy, ELA has been studied for its effectiveness in products like skim milk, whole milk, and Queso Fresco cheese against pathogens such as Listeria monocytogenes. sci-hub.se
For fresh produce, ELA is utilized to maintain quality and safety. lauric-arginate.com The Codex Alimentarius Commission has approved its use in fresh vegetables and processed fruits and vegetables. lauric-arginate.com Its broad-spectrum antimicrobial activity makes it a valuable tool for reducing the microbial load on the surface of fruits and vegetables, thereby extending their shelf life. canada.ca
Advanced Food Packaging Systems Incorporating this compound
To enhance its application and effectiveness, this compound is increasingly being incorporated into advanced food packaging systems. atamanchemicals.commdpi.com These active packaging materials release the antimicrobial agent over time, providing continuous protection against microbial growth. researchgate.net
Antimicrobial films and coatings containing ELA have been developed using various polymer matrices, including chitosan (B1678972), polyvinyl alcohol (PVA), and ethylene (B1197577) vinyl alcohol (EVOH). frontiersin.orgmdpi.comnih.gov These films are designed to inhibit the growth of spoilage and pathogenic microorganisms on the surface of packaged foods. mdpi.com
For example, a chitosan film containing 5% ELA was found to cause a significant reduction in several types of bacteria on chicken breast fillets. frontiersin.orgresearchgate.net Similarly, composite antimicrobial films with varying concentrations of ELA have proven effective in controlling foodborne pathogens on raw beef, raw chicken breast, and ready-to-eat turkey breast. frontiersin.org The incorporation of ELA into starch-based films has also been shown to extend the shelf-life of chicken breast fillets. mdpi.com Furthermore, antimicrobial films have been developed using cinnamaldehyde (B126680) stabilized by ELA and cellulose (B213188) nanocrystals, which have shown promise for packaging applications, such as preserving strawberries. researchgate.net
Table 2: Performance of Antimicrobial Films and Coatings with this compound
| Film/Coating Matrix | Target Food | Key Performance Indicator | Citation |
|---|---|---|---|
| Chitosan-ELA Film | Chicken Breast Fillets | 1.78–5.81 log reduction of tested bacterial species. | frontiersin.orgresearchgate.net |
| Composite ELA Film | Raw Beef, Chicken, Turkey | Effective control of foodborne pathogens. | frontiersin.org |
| Starch-Gelatin-ELA Film | Chicken Breast Fillets | Extended shelf-life without affecting meat oxidation. | mdpi.com |
| PVA/Starch-ELA-Anthocyanin Film | Milk | Indicated and slowed down the spoilage process. | mdpi.com |
| Cinnamaldehyde-ELA-Cellulose Nanocrystal Film | Strawberries | Inhibited the deterioration rate by 52.2%. | researchgate.net |
A critical aspect of active packaging is the migration and controlled release of the antimicrobial agent from the packaging material to the food surface. researchgate.net The release of ELA from packaging films is a key factor in its efficacy over the storage period of the food product. researchgate.net
Studies have been conducted to understand the migration kinetics of ELA from various packaging materials into food simulants. nih.govscience.gov The release of ELA is influenced by factors such as the type of polymer matrix, the food simulant (representing different food types), and storage temperature. unimore.it For instance, the release of ELA from a poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) film was found to be significantly affected by temperature when tested with a 10% ethanol food simulant. unimore.it
The goal is to achieve a progressive release of ELA to maintain an effective antimicrobial concentration on the food surface throughout its shelf life. researchgate.net Research has shown that the migration of ELA can be sustained for extended periods, providing long-lasting protection. researchgate.net Mathematical modeling has been employed to better understand and predict the release kinetics of ELA from different packaging systems. unimore.it
Design and Performance of Antimicrobial Films and Coatings
This compound in Oral Hygiene and Personal Care Formulations
Beyond its applications in the food industry, this compound is also utilized in oral hygiene and personal care products due to its antimicrobial properties and gentleness on the skin. multichemindia.comvandvpharma.com It serves as a preservative in a variety of cosmetic formulations, including creams, lotions, and shampoos, protecting them from microbial contamination. atamanchemicals.commultichemindia.com
In oral care, ELA is used as an active ingredient in products like toothpaste and mouthwashes to help maintain oral hygiene by controlling bacteria. multichemindia.comgoogle.com Studies have suggested that mouthwashes containing ELA can be an effective alternative to other common antimicrobial agents used in the non-surgical treatment of periodontitis, showing similar clinical effects and good microbiological improvement. atamanchemicals.comwikipedia.org It is valued for its ability to combat plaque-forming bacteria. remedypublications.com The cationic nature of ELA also imparts a smooth feel to skin and hair. atamanchemicals.comwikipedia.org
Research on Efficacy in Mouthwashes and Toothpastes for Oral Microbiome Modulation and Plaque Control
This compound, often used in its hydrochloride salt form, Ethyl Lauroyl Arginate HCl (LAE), has been the subject of multiple studies to assess its effectiveness in oral hygiene products. europa.euremedypublications.com Research indicates that LAE can significantly reduce dental plaque. europa.euremedypublications.com Its mechanism of action is believed to involve creating a barrier on the teeth, which physically hinders the attachment of plaque bacteria. nih.gov
Clinical studies have demonstrated the plaque-inhibiting effects of toothpastes and mouthrinses containing LAE. nih.gov For instance, a four-week study on a 0.15% LAE-containing mouthrinse showed statistically significant reductions in plaque accumulation, gingivitis, and bleeding compared to a control group. nih.govresearchgate.net Specifically, after four weeks of use as an adjunct to regular tooth brushing, plaque was reduced by 42.6%, and gingivitis was reduced by 10.7%. nih.gov Another study noted a 29.1% reduction in dental plaque after two weeks and a 42.6% reduction after four weeks of using a 0.15% LAE solution. remedypublications.com The bleeding rate was also observed to decrease by 36% after two weeks and 50.9% after four weeks. remedypublications.com
These studies, while often conducted on small groups of individuals with good initial oral health, consistently point towards the efficacy of this compound in controlling plaque and improving gingival health. europa.eueuropa.eu It is considered a viable alternative to other antimicrobial agents used in oral care. atamanchemicals.com
Table 1: Summary of Clinical Findings on this compound in Oral Care
| Product Type | This compound Concentration | Study Duration | Key Findings |
| Mouthrinse | 0.15% | 4 weeks | Plaque reduction of 42.6%, gingivitis reduction of 10.7%, and bleeding reduction of 50.9%. nih.govresearchgate.net |
| Mouthrinse | 0.15% | 4 weeks | Significant reduction in plaque, gingivitis, and bleeding with no adverse effects on oral soft tissue or microflora. researchgate.net |
| Toothpaste | Not Specified | 4-10 days | Significant reduction in plaque. europa.eu |
Application in Cosmetic and Dermatological Products for Antimicrobial Efficacy and Skin Health
The antimicrobial properties of this compound extend to its use in cosmetic and dermatological products. atamanchemicals.comwikipedia.org It functions as a preservative and an active ingredient in a variety of formulations, including creams, lotions, soaps, and deodorants. atamanchemicals.comwikipedia.org Its cationic nature also imparts a smoothing effect on the skin and hair. atamanchemicals.comulprospector.com
This compound has demonstrated high antimicrobial efficacy in cosmetic products, inhibiting the growth of bacteria, fungi, and yeasts by disrupting their cell membranes. atamanchemicals.comcosmeticsandtoiletries.com It is effective across a pH range of 3 to 7, a significant advantage over many other preservatives. atamanchemicals.com The compound is considered a safe and environmentally friendly option, with certifications for sustainable production processes. atamanchemicals.com
Research has explored its efficacy against specific microorganisms relevant to skin conditions. For example, it has been investigated for its activity against Malassezia furfur, associated with dandruff, and Propionibacterium acnes, which is involved in acne formation. cosmeticsandtoiletries.com In-vivo studies on a gel containing LAE applied by volunteers with acne-prone skin showed a significant reduction in pimples and a 13.5% decrease in average sebum levels over 28 days. wikipedia.org
Table 2: Antimicrobial Efficacy of this compound in Cosmetic Applications
| Application | Target Microorganism | Key Findings |
| Anti-dandruff Shampoo | Malassezia furfur | Effective antimicrobial activity. cosmeticsandtoiletries.com |
| Acne Treatment | Propionibacterium acnes | Gels with LAE showed a quicker killing effect than those with salicylic (B10762653) acid or δ-gluconolactone. wikipedia.org |
| Preservative | Bacteria, Fungi, Yeasts | Broad-spectrum antimicrobial activity. atamanchemicals.comcosmeticsandtoiletries.com |
Emerging Applications of this compound in Diverse Scientific and Industrial Sectors
Beyond oral and skin care, the unique properties of this compound are being explored in several other scientific and industrial fields.
Role as a Feed Additive in Animal Health and Production
This compound is being investigated as a feed additive in the production of poultry, livestock, and aquatic products. google.com The compound is noted for its strong antibacterial capabilities and is considered to have low toxicity, as it can be safely metabolized by animals. google.com In the body, it breaks down into lauric acid and arginine, both of which are naturally occurring dietary components. nih.govgoogle.com
The use of this compound derivatives as feed additives is proposed to prevent and treat certain animal diseases, such as those caused by Riemerella anatipestifer in ducklings and peritonitis caused by E. coli. google.com The European Food Safety Authority (EFSA) has assessed L-arginine produced by various microbial fermentation methods for use as a nutritional feed additive for all animal species, concluding it to be a safe and efficacious source of this essential amino acid for non-ruminant species. euagenda.eueuropa.eunih.govnih.gov For ruminants, protection against degradation in the rumen is necessary for it to be effective. europa.eunih.govnih.gov
Utilization in Water Treatment and Membrane Biofouling Prevention Technologies
Biofouling, the accumulation of microorganisms on surfaces, is a significant challenge in water treatment systems, particularly those using reverse osmosis (RO) membranes. uvic.camdpi.com this compound is being examined as a biocide to prevent this issue. uvic.ca Research has shown it to be highly effective against biofilms and safe for both consumers and the environment. uvic.caresearchgate.net
Studies have demonstrated that LAE can inhibit biofilm formation by over 98% and effectively remove pre-existing biofilms by over 99% from RO membrane coupons. researchgate.net Importantly, research indicates that LAE is compatible with the polyamide materials of RO membranes, showing no significant damage even at high concentrations. uvic.caresearchgate.net This makes it a promising candidate for implementation in RO systems to control biofouling without compromising membrane integrity. uvic.caresearchgate.net
Exploration in Dermatological Disorder Management and Wound Healing
This compound is recognized as a drug for treating dermatological disorders. atamanchemicals.comwikipedia.org Its antimicrobial properties are beneficial in managing skin infections. sonwuapi.com Recent research has also begun to explore its potential in wound healing.
Studies have shown that arginine-based surfactants can inhibit enzymes like collagenase and elastase, which are involved in the breakdown of the extracellular matrix, suggesting a role in skin repair and maintaining skin elasticity. mdpi.com Furthermore, research indicates that both oral and topical administration of L-arginine can improve the wound healing process by stimulating the production of transforming growth factor-beta (TGF-β) and increasing collagen deposition in the injured area. scielo.br One study found that topical application of L-arginine at concentrations of 10% and 15% significantly enhanced healing five days after a surgical incision. scielo.br The nanoencapsulation of arginine-phenylalanine surfactants has also been proposed as a strategy to enhance antimicrobial activity for tissue repairing applications in wound treatments. mdpi.com
Synergistic and Antagonistic Interactions of Lauroyl Arginine with Other Antimicrobials
Rational Design of Combined Antimicrobial Formulations with Lauroyl Arginine
The rational design of antimicrobial combinations involving this compound is primarily based on leveraging complementary mechanisms of action to enhance efficacy, broaden the spectrum of activity, and overcome microbial resistance. labmanager.comacs.orgfrontiersin.org As a cationic surfactant, LAE's primary target is the microbial cell membrane. frontiersin.orgrsdjournal.org Therefore, a key strategy in rational design is to combine LAE with agents that either facilitate its access to the membrane or target different cellular structures and pathways.
One of the primary considerations in designing these formulations is the type of microorganism being targeted. For instance, Gram-negative bacteria possess a protective outer membrane that can limit the access of antimicrobials like LAE. nih.gov A rational approach, therefore, involves combining LAE with agents that disrupt this outer membrane, such as chelating agents like ethylenediaminetetraacetic acid (EDTA). sci-hub.se EDTA destabilizes the lipopolysaccharide (LPS) layer of the outer membrane, thereby increasing its permeability and enhancing the efficacy of LAE. sci-hub.se
Another principle of rational design is the combination of LAE with antimicrobials that have different modes of action. sci-hub.se For example, combining the membrane-disrupting action of LAE with antibiotics that inhibit protein synthesis (e.g., clindamycin) or DNA synthesis can lead to synergistic effects. oup.com This multi-target approach makes it more difficult for microorganisms to develop resistance. labmanager.com Similarly, combining LAE with other natural antimicrobials like essential oils (e.g., cinnamon oil, eugenol) or bacteriocins (e.g., nisin) can result in enhanced antimicrobial activity due to complementary actions on the cell membrane and other cellular processes. sci-hub.sefrontiersin.org
Physical treatments are also rationally combined with LAE. Mild heat and UV-A light, for example, can induce sublethal injury to microbial cells, making them more susceptible to the membrane-damaging effects of LAE. nih.gov This combined-hurdle approach allows for a reduction in the intensity of the physical treatment and the concentration of the chemical antimicrobial, which is advantageous in food preservation and other applications. frontiersin.orgnih.gov
The design of such formulations also takes into account the potential for undesirable interactions. For example, the cationic nature of LAE can lead to interactions with anionic components in a formulation, which can reduce its antimicrobial activity. earthwormexpress.com Therefore, a rational design approach would involve selecting non-ionic or cationic compatible ingredients to maintain the efficacy of LAE.
Mechanistic Basis of Synergistic Enhancement and Antagonistic Effects in Multi-Component Systems
The mechanisms underlying the synergistic and antagonistic interactions of this compound with other antimicrobials are complex and depend on the specific combination of agents and the target microorganism.
Synergistic Enhancement:
The primary mechanism for the synergistic action of LAE with many other antimicrobials is the enhancement of cell membrane damage. researchgate.net LAE, as a cationic surfactant, disrupts the cytoplasmic membrane, leading to increased permeability. frontiersin.org When combined with other membrane-active agents like essential oils (e.g., eugenol) or bacteriocins (e.g., nisin), this effect can be amplified, leading to a more rapid and extensive loss of cellular contents and ultimately cell death. frontiersin.orgresearchgate.net
In some combinations, particularly with physical treatments like mild heat or UV-A light, synergistic enhancement is also attributed to the induction of oxidative stress. nih.gov The combination of LAE and these physical hurdles can lead to an overproduction of reactive oxygen species (ROS) within the microbial cell, overwhelming its antioxidant defenses and causing damage to vital cellular components like DNA, proteins, and lipids. frontiersin.orgnih.gov
Furthermore, some compounds can facilitate the action of LAE by altering the outer barrier of Gram-negative bacteria. As mentioned, EDTA can chelate divalent cations that stabilize the LPS layer, making it more permeable and allowing LAE to reach the inner membrane more effectively. sci-hub.se
Antagonistic Effects:
Interactions with formulation components can also lead to antagonistic effects. The cationic nature of LAE can cause it to interact with and precipitate in the presence of anionic polymers or other negatively charged molecules, reducing its bioavailability and antimicrobial activity. earthwormexpress.com
Optimization Strategies for Combined Antimicrobial Formulations Incorporating this compound
Optimizing formulations containing this compound and other antimicrobials involves strategies to maximize synergy, overcome antagonism, and ensure stability and efficacy in the final product.
A key optimization strategy is the careful selection of antimicrobial partners and their concentration ratios. The use of checkerboard assays to determine the Fractional Inhibitory Concentration Index (FICI) is a common method to quantify the nature of the interaction between two antimicrobials. oup.comscienceasia.org A FICI value of ≤ 0.5 typically indicates synergy, allowing for the identification of the most effective combinations and their optimal concentration ratios. scienceasia.org
To overcome the challenge of the outer membrane of Gram-negative bacteria, the inclusion of a chelating agent like EDTA is a proven optimization strategy. sci-hub.se This approach has been shown to significantly enhance the activity of LAE and essential oil combinations against these otherwise more resistant bacteria. sci-hub.se
Formulation strategies are also critical for optimization. The use of delivery systems such as nanoemulsions, nanoparticles, or liposomes can improve the stability and solubility of LAE and its partner antimicrobials. researchgate.netmdpi.com Encapsulation can protect the active compounds from degradation and control their release, potentially enhancing their efficacy. researchgate.net For example, loading LAE into zein (B1164903) nanoparticles has been shown to improve its stability. mdpi.com However, the application form can also impact efficacy, as seen in studies where oil-in-water emulsions or solid lipid particles reduced the antimicrobial effectiveness of LAE on meat surfaces compared to an aqueous solution. researchgate.net
The physicochemical properties of the formulation, such as pH, must also be optimized. LAE is most stable at a pH of around 4 and its stability decreases in neutral and alkaline conditions. sci-hub.sefoodstandards.gov.au Therefore, maintaining an acidic to neutral pH is often beneficial for the stability of LAE in aqueous formulations.
Finally, interactions with matrix components, especially in food and cosmetic applications, must be considered. Components like starch and proteins can reduce the antimicrobial activity of LAE. nih.gov Optimization may involve adjusting the concentration of LAE to compensate for these interactions or using formulation techniques to minimize them, such as the aforementioned encapsulation strategies. frontiersin.orgresearchgate.net Combining LAE with less structure-sensitive antimicrobials like methylparaben has been shown to be an effective strategy to maintain antimicrobial activity in the presence of proteins. researchgate.net
Research Findings on Synergistic Interactions of this compound
| Combined Agent(s) | Target Microorganism(s) | Observed Effect | Reference(s) |
| Cinnamon Leaf Oil / Eugenol | Listeria monocytogenes | Synergistic | frontiersin.orgresearchgate.net |
| Cinnamon Leaf Oil / Eugenol | Escherichia coli O157:H7, Salmonella Enteritidis | Antagonistic | sci-hub.seresearchgate.net |
| Nisin Z | Gram-negative bacteria | Synergistic | earthwormexpress.com |
| Sodium Diacetate, Sodium Citrate, Sodium Lactate (B86563) | Listeria monocytogenes, Salmonella Rissen | Synergistic | scienceasia.org |
| Clindamycin (B1669177), Metronidazole | Gardnerella vaginalis (biofilm) | Synergistic | oup.com |
| Methylparaben | Listeria innocua, Pseudomonas fluorescens | Synergistic | frontiersin.org |
| Mild Heat (55°C) | Escherichia coli, Listeria innocua | Synergistic | |
| UV-A Light | Escherichia coli O157:H7, Listeria innocua | Synergistic | |
| ε-polylysine | Listeria monocytogenes | Synergistic | frontiersin.org |
| Subtilosin | Gardnerella vaginalis | Synergistic | sci-hub.se |
Interaction of Lauroyl Arginine with Biopolymers and Advanced Delivery Systems
Biophysical Studies of Lauroyl Arginine Binding to Polymeric Substrates (e.g., anionic polysaccharides)
The positively charged guanidinium (B1211019) group of the arginine head in this compound facilitates strong electrostatic interactions with negatively charged biopolymers. mdpi.comresearchgate.net This binding leads to the formation of polymer-surfactant complexes, which has been the subject of numerous physicochemical investigations. mdpi.comresearchgate.net These interactions can alter the properties of both the surfactant and the polymer, influencing the stability and functionality of the final product. researchgate.net
Research has demonstrated that cationic LAE can bind with various anionic polysaccharides, including pectin, alginate, carrageenan, and xanthan. sci-hub.se The interaction between LAE and anionic biopolymers results in the formation of complexes, a phenomenon confirmed through methods like isothermal titration calorimetry, light scattering, and microelectrophoresis. mdpi.comresearchgate.net For instance, studies involving LAE and cellulose (B213188) nanocrystals (CNCs), which are anionic rod-like nanoparticles, show a clear interaction. The addition of LAE to CNC suspensions alters the surface charge (zeta potential) and hydrodynamic diameter of the nanoparticles, indicating adsorption of the surfactant onto the biopolymer surface. mdpi.com At low concentrations, LAE can lead to the neutralization of the negative charge on CNCs, while at higher concentrations, charge reversal can occur. mdpi.commdpi.com
The binding is not limited to polysaccharides. Arginine itself is known to have a preferential interaction with proteins, which is believed to involve a balance between the affinity for the peptide backbone and repulsion effects generated by surface tension. acs.org This inherent interactivity of the arginine moiety is a key factor in the binding behavior of its lauroyl derivative.
Table 1: Effect of Ethyl Lauroyl Arginate (LAE) on the Properties of Cellulose Nanocrystal (CNC) Suspensions mdpi.com
| LAE Concentration (mM) | CNC Type | Hydrodynamic Diameter (nm) | Zeta Potential (mV) |
|---|---|---|---|
| 0 | Sulfated (sCNC) | 162.7 | -49.6 |
| 0.0023 | Sulfated (sCNC) | 169.5 | -46.5 |
| 0.023 | Sulfated (sCNC) | 496.3 | -3.7 |
| 0 | Carboxylated (cCNC) | 161.4 | -63.5 |
| 0.0023 | Carboxylated (cCNC) | 162.9 | -60.1 |
| 0.023 | Carboxylated (cCNC) | 179.7 | -45.9 |
Data derived from a study on mixtures of LAE with 0.3 wt% cellulose nanocrystals. mdpi.com
Development of Nanoparticle and Encapsulation Systems for this compound Delivery
To enhance stability, control release, and improve efficacy, this compound is often incorporated into nanoparticle and microencapsulation systems. mdpi.comscielo.br Encapsulation involves enclosing the active compound (core) within a protective matrix or shell (wall material). scielo.brjddtonline.info This technology can protect the active ingredient and improve its handling and water-dispersibility. researchgate.net
One common method is spray drying, where an emulsion or suspension containing the core (this compound) and wall material is atomized into a hot air chamber, resulting in a powder of microcapsules. scielo.brgoogle.com A patented method describes the microencapsulation of ethyl lauroyl arginate hydrochloride using starch sodium octenyl succinate (B1194679) and cyclodextrin (B1172386) as wall materials, which are homogenized and then spray-dried to produce a stable powder. google.com
Zein (B1164903), a protein derived from corn, has been successfully used to create nanoparticles for the delivery of arginine-based surfactants, including Nα-lauroyl-arginine (LAM). mdpi.com In these systems, zein acts as the encapsulating biopolymer. The resulting nanoparticles are typically spherical, with a positive surface charge and sizes in the nanometer range. mdpi.commdpi.com The encapsulation of this compound within zein nanoparticles has been shown to be a feasible strategy to improve its delivery. mdpi.com The characteristics of these nanoparticles, such as size and zeta potential, depend on the preparation method and the concentration of the encapsulated surfactant. mdpi.com
Table 2: Physicochemical Properties of Zein Nanoparticles Loaded with Nα-Lauroyl-Arginine (LAM) mdpi.com
| Nanoparticle Type | Preparation Method | Size (nm) | Polydispersity Index (PdI) | Zeta Potential (mV) |
|---|---|---|---|---|
| Blank (Zein only) | Method A | 289.4 | 0.061 | +39.5 |
| LAM-Loaded | Method A | 287.0 | 0.048 | +37.6 |
| Blank (Zein only) | Method B | 204.6 | 0.046 | +38.6 |
| LAM-Loaded | Method B | 208.8 | 0.057 | +34.6 |
Method A involved mixing zein and surfactant prior to nanoparticle formation, while Method B involved adding the surfactant after. Data demonstrates the successful formation of stable, loaded nanoparticles. mdpi.com
Impact of this compound on Surface Activity and Interfacial Phenomena in Complex Formulations
As a cationic surfactant, this compound possesses distinct hydrophobic and hydrophilic moieties that enable it to reduce surface and interfacial tension in complex systems like emulsions and foams. mdpi.comsci-hub.se Its surface activity is a key attribute in its application in cosmetic and food formulations. mdpi.comnih.gov The molecule's effectiveness is influenced by its tendency to adsorb at interfaces, such as the oil-water interface in an emulsion or the air-water interface in a foam. mdpi.comacs.org
In aqueous solutions, LAE can hydrolyze into other surface-active components, such as Nα-lauroyl–l-arginine (LAS) and dodecanoic (lauric) acid, which can further influence the interfacial properties of the formulation. mdpi.comresearchgate.net The presence of LAE in complex formulations, such as those containing biopolymers or other nanoparticles, often leads to synergistic effects. For example, when combined with cellulose nanocrystals (CNCs) or nano-montmorillonite (NMMT), LAE can enhance the stability of emulsions. mdpi.comscirp.orgnih.gov The LAE adsorbs onto the surface of the nanoparticles, modifying their hydrophobicity and enabling them to act as effective Pickering stabilizers. scirp.org This leads to a significant reduction in oil droplet size and improved emulsion stability against coalescence. acs.orgscirp.org
Studies have quantified the effect of LAE on surface and interfacial tension. In a suspension of NMMT clay nanoparticles, the addition of LAE significantly lowered both the surface tension of the suspension and the interfacial tension against sunflower oil, reaching a plateau as the NMMT surface became saturated with the surfactant. scirp.org This modification is crucial for the formation of stable Pickering emulsions. scirp.orgresearchgate.net Similarly, in combination with CNCs, LAE reduces interfacial tension, which facilitates the formation of smaller emulsion droplets. acs.org
Table 3: Effect of Ethyl Lauroyl Arginate (LAE) on Surface and Interfacial Tension in Complex Systems
| System | LAE Concentration (wt%) | Surface Tension (mN/m) | Interfacial Tension vs. Oil (mN/m) | Reference |
|---|---|---|---|---|
| NMMT Suspension | 0 | 72 | 25.5 | scirp.org |
| NMMT Suspension | ~0.01 | ~42 | ~15 | scirp.org |
| NMMT Suspension | 0.03 | 41 | 15 | scirp.org |
| sCNC Suspension | 0.0001 (0.0023 mM) | 53.9 | - | mdpi.com |
| sCNC Suspension | 0.001 (0.023 mM) | 44.2 | - | mdpi.com |
| cCNC Suspension | 0.0001 (0.0023 mM) | 54.8 | - | mdpi.com |
| cCNC Suspension | 0.001 (0.023 mM) | 45.1 | - | mdpi.com |
NMMT = Nano-montmorillonite; sCNC = Sulfated Cellulose Nanocrystals; cCNC = Carboxylated Cellulose Nanocrystals. Interfacial tension for NMMT system was measured against sunflower oil. mdpi.comscirp.org
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| Ethyl Lauroyl Arginate / Ethyl-Nα-lauroyl-L-arginate hydrochloride | LAE |
| Nα-lauroyl–l-arginine | LAS |
| Dodecanoic acid / Lauric acid | - |
| Arginine | - |
| Pectin | - |
| Carrageenan | - |
| Xanthan | - |
| Alginate | - |
| Cellulose Nanocrystals | CNC |
| Zein | - |
| Starch sodium octenyl succinate | - |
| Cyclodextrin | - |
| Nano-montmorillonite | NMMT |
| Ethanol (B145695) | - |
| Lauroyl chloride | - |
| Ornithine | - |
| Urea (B33335) | - |
| Propylene (B89431) glycol | - |
| Glycerol | - |
| Eugenol | - |
| Thyme oil | - |
| Lecithin | - |
| Thymol | - |
| N-[3-lauryloxy-2-hydroxypropyl]-L-arginine L-glutamate | C12HEA-Glu |
| Nα-lauroyl-arginine methyl ester | LAM |
| Phenylalanine dodecyl amide | PNHC12 |
| Nα-Lauroyl Phenylalanine Arginine methyl esther | C12PAM |
| Phenylalanine-arginine dodecyl amide | PANHC12 |
Methodological Advancements and Future Research Directions for Lauroyl Arginine
Advanced Analytical Techniques for Trace Analysis, Quantification, and Characterization of Lauroyl Arginine and its Metabolites
The accurate detection and quantification of this compound and its metabolic byproducts are crucial for its application in various industries, particularly in food preservation and cosmetics. Researchers have developed and optimized several advanced analytical methods to ensure safety and efficacy.
High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet-visible (UV-Vis) detector is a widely used technique. One method involves the formation of an ionic pair between ethyl lauroyl arginate (LAE) and an inorganic complex, which is then extracted and measured. This method has demonstrated a linear range of 1.10 to 25.00 mg/kg with low limits of detection and quantification. atamanchemicals.com Another HPLC-based approach uses a reverse-phase column with a mobile phase of acetonitrile, water, and phosphoric acid, which can be adapted for mass spectrometry (MS) by substituting phosphoric acid with formic acid. google.com Specific HPLC methods have been detailed for the determination of lauric acid and ethyl laurate, as well as L-arginine and its ethyl ester, which are potential impurities or metabolites. researchgate.net
For more sensitive and specific analysis, Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) has been employed. researchgate.net This powerful technique allows for the identification and quantification of not only the parent compound but also its primary metabolites, such as Nα-lauroyl-L-arginine (LAS), arginine, and ornithine. scispace.commdpi.comfrontiersin.org In vivo studies in rats using radiolabeled LAE (¹⁴C-LAE) have successfully tracked its metabolic pathway, confirming its rapid breakdown into these natural components. scispace.commdpi.com In human studies, LAE was found to be rapidly metabolized, with LAS and ¹³C-arginine being the major metabolites detected in plasma. researchgate.net
These analytical advancements are critical for monitoring the migration of this compound from active food packaging materials, ensuring compliance with regulatory limits and assessing consumer exposure. atamanchemicals.comnih.gov
Interactive Table: Analytical Techniques for this compound and its Metabolites
| Analytical Technique | Analytes | Key Findings & Applications |
| HPLC with UV-Vis Detection | Ethyl Lauroyl Arginate (LAE), Lauric Acid, Ethyl Laurate, L-Arginine | Quantification in food simulants; Linearity from 1.10 to 25.00 mg/kg; Used for migration studies from food packaging. atamanchemicals.comresearchgate.net |
| Reverse-Phase HPLC | Ethyl Lauroyl Arginate Hydrochloride | Simple and scalable method; Suitable for impurity analysis and pharmacokinetics. google.com |
| UPLC-QTOF-MS | Ethyl Lauroyl Arginate (LAE) and its impurities/metabolites (e.g., LAS) | High-sensitivity screening for non-intentionally added substances (NIAS) in food packaging. researchgate.net |
| Radiolabeling (¹⁴C-LAE) with HPLC/TLC/LC-MS | LAE, Nα-lauroyl-L-arginine (LAS), Arginine, Ornithine, Urea (B33335) | Elucidation of metabolic pathways in vivo (rats); Confirmed rapid metabolism. scispace.commdpi.com |
| Isotope Labeling (¹³C-LAE) with MS | LAE, Nα-lauroyl-L-arginine (LAS), ¹³C-Arginine | Human pharmacokinetic studies; LAE is rapidly metabolized with low systemic exposure to the parent compound. researchgate.net |
Computational Chemistry and Molecular Modeling Approaches to Elucidate this compound Interactions and Mechanisms
Computational methods are providing unprecedented insights into the molecular interactions and mechanisms of action of this compound. Quantum mechanical density functional theory (DFT) computations have been instrumental in understanding the hydrolysis of ethyl lauroyl arginate (LAE). mdpi.comnih.gov These studies have investigated the energetics of different hydrolysis pathways, revealing that the base-catalyzed hydrolysis leading to the formation of Nα-lauroyl-L-arginine (LAS) is a preferred route. mdpi.com
Molecular dynamics (MD) simulations have complemented these findings by exploring the stability of heterodimers formed between LAE and its hydrolysis products, such as the dodecanoate (B1226587) anion or LAS. mdpi.comnih.gov These simulations show that the dimers are stabilized by a combination of electrostatic interactions and hydrogen bonds, which has implications for the surfactant's surface activity and its behavior in complex systems. mdpi.com
Furthermore, MD simulations have been used to study the interaction of arginine-based cationic surfactants with lipid bilayers, which serve as a model for bacterial cell membranes. csic.esresearchgate.net These studies provide a molecular-level rationale for the antimicrobial activity of these compounds, suggesting that their positioning within the membrane, governed by lipid-surfactant hydrogen bonding, is key to their disruptive effects. csic.esresearchgate.net The simulations can differentiate the behavior of structurally similar molecules, such as arginine N-lauroyl amide and arginine O-lauroyl ester, highlighting how subtle changes in the chemical structure can lead to significant differences in membrane interaction. csic.esresearchgate.net These computational approaches are invaluable for designing new derivatives with enhanced efficacy and for understanding the fundamental mechanisms that underpin their biological activity. acs.org
Integration of this compound in Sustainable Production and Green Chemistry Initiatives
This compound aligns well with the principles of green chemistry, making it an attractive ingredient for sustainable product development. atamanchemicals.comcorbion.comlabnews.co.uk Its synthesis is based on naturally occurring building blocks: L-arginine, a common amino acid; lauric acid, which can be sourced from coconut or palm oil; and ethanol (B145695), often produced via fermentation. atamanchemicals.comlanxess.com This natural origin is a key factor in its certification for sustainable production processes. atamanchemicals.com
Production methods for ethyl lauroyl arginate hydrochloride have been optimized to improve yield and purity while avoiding the use of hazardous reagents. Patented processes focus on efficient esterification and condensation steps, followed by purification techniques like recrystallization to achieve high-purity products with molar yields exceeding 97%. google.com These advancements contribute to a more stable and efficient industrial production process.
From a lifecycle perspective, this compound is noted for its ready biodegradability and low potential for bioaccumulation. lanxess.com Toxicological studies have shown that it is rapidly hydrolyzed in the body into its natural and non-toxic components, which are then easily metabolized. frontiersin.orgnih.gov This favorable environmental and safety profile has led to its approval by regulatory bodies and its adoption as a "green" alternative to traditional preservatives in the cosmetic and food industries. corbion.comcosmeticsandtoiletries.com Companies are increasingly highlighting these sustainable attributes, with certifications such as COSMOS, NATRUE, and RSPO (for palm oil-derived raw materials) underscoring its alignment with green chemistry principles. lanxess.com
Translational Research and Clinical Efficacy Studies for this compound-Based Technologies
The translation of this compound from a promising antimicrobial compound to effective real-world applications is evident in various clinical and applied studies. A significant area of this research has been in oral healthcare. In vitro studies have demonstrated the high antimicrobial efficacy of ethyl lauroyl arginate (LAE) against a range of oral pathogens. remedypublications.comremedypublications.com Mouthwash formulations containing LAE have shown the ability to completely inhibit the growth of bacteria like Streptococcus oralis and Aggregatibacter actinomycetemcomitans, as well as the fungus Candida albicans, often with efficacy comparable to the dental standard, chlorhexidine. remedypublications.comremedypublications.com
Clinical trials have further substantiated these findings. A study involving a mouthrinse with 0.15% LAE resulted in a significant reduction in dental plaque (42.6% after 4 weeks) and gingival bleeding (50.9% after 4 weeks) compared to a control group. remedypublications.com These results indicate that LAE can be a valuable component in products aimed at controlling dental plaque and preventing gingivitis. scispace.comremedypublications.com
In the food industry, the preservative qualities of LAE have been extensively studied. It has been shown to be effective against foodborne pathogens like Listeria monocytogenes and Escherichia coli. researchgate.netsci-hub.se Translational research in this area focuses on its incorporation into food products and packaging to extend shelf-life and enhance safety. researchgate.netsci-hub.se For instance, LAE has been successfully applied to various meat products, cheeses, and beverages. researchgate.netsci-hub.se The combination of LAE with other food processing technologies, such as high-pressure processing (HPP), is also being explored to achieve synergistic antimicrobial effects. sciengine.com
Exploration of Novel Bio-inspired Applications and Biotechnological Potentials of this compound
The unique properties of this compound are inspiring a range of novel and biotechnological applications beyond its traditional use as a preservative. A promising area is its use in active antimicrobial packaging. By incorporating ethyl lauroyl arginate (LAE) into biopolymer films made from materials like zein (B1164903) or polylactic acid, researchers have developed packaging that can provide a controlled release of the antimicrobial agent. researchgate.net These active films have demonstrated significant reductions in bacterial counts on food surfaces, offering an innovative way to control food contamination and spoilage. researchgate.net
The bio-inspired design of LAE as a surfactant has also led to its investigation as a CO2-switchable surfactant. researchgate.net This novel application leverages its ability to change properties in response to a CO2 trigger, allowing for reversible emulsification. researchgate.net Such "smart" surfactants are non-toxic and biodegradable, opening up possibilities for their use in various industrial processes, including as emulsifiers, demulsifiers, and in water treatment. researchgate.net
Furthermore, the biotechnological potential of this compound is being enhanced through nanotechnology. The compound has been successfully loaded onto zein nanoparticles, a strategy that can improve its stability and enhance its antimicrobial and antibiofilm activities. researchgate.netmdpi.com Similarly, coating gold or silica (B1680970) nanoparticles with d-amino acid-based derivatives of LAE has been shown to boost antibacterial efficacy, particularly against multidrug-resistant bacteria. acs.org These nano-formulations hold promise for advanced applications, such as in wound treatments where they could offer both antimicrobial and tissue-repairing benefits. researchgate.netmdpi.com Another intriguing application is its potential to block iron signaling in bacteria like Pseudomonas aeruginosa, thereby inhibiting the development of biofilms, which are notoriously difficult to eradicate. nih.govmdpi.com
Q & A
Q. How is lauroyl arginine synthesized and characterized in experimental settings?
this compound is synthesized via acylation of L-arginine with lauroyl chloride under controlled conditions. Characterization typically involves Fourier transform infrared spectroscopy (FTIR) to confirm amide bond formation and nuclear magnetic resonance (NMR) to verify structural integrity . For purity assessment, United States Pharmacopeia (USP) standards are referenced, which specify acceptable ranges for arginine content (90–110% of labeled amount) .
Q. What methods are used to determine the critical micelle concentration (CMC) of this compound?
The CMC is measured using conductivity , pH , and turbidity techniques. For example, this compound exhibits a CMC of 2000 ppm in aqueous solutions, as demonstrated by abrupt changes in conductivity and turbidity curves at this concentration . Researchers should calibrate instruments rigorously and replicate measurements to minimize variability.
Q. Which analytical techniques ensure the purity and stability of this compound in laboratory studies?
High-performance liquid chromatography (HPLC) and fatty acid composition analysis (via gas chromatography) are critical for assessing purity. USP guidelines recommend identification tests for fatty acid composition and hydroxyl/saponification values, with detailed tables provided for specifications based on polyethylene glycol formulations .
Advanced Research Questions
Q. How does this compound’s molecular structure influence its efficacy in enhanced oil recovery (EOR)?
The surfactant’s amphiphilic structure reduces interfacial tension (IFT) and alters wettability in carbonate reservoirs. At its CMC (2000 ppm), this compound achieves an IFT reduction to <5 mN/m and a contact angle shift from 140° to 85°, facilitating ~11.9% additional oil recovery . Advanced studies should correlate molecular dynamics simulations with experimental IFT/contact angle data to elucidate structure-function relationships.
Q. What experimental design considerations are critical when comparing this compound with other amino-acid surfactants (e.g., lauroyl cysteine)?
Key factors include:
- Reservoir rock type : Carbonate vs. sandstone substrates affect surfactant adsorption and efficacy.
- Measurement consistency : Use identical techniques (e.g., pendant drop method for IFT) across surfactants.
- Environmental variables : Temperature, salinity, and pH must be controlled, as this compound’s CMC is sensitive to ionic strength .
Q. How can researchers reconcile contradictory data on surfactant performance across studies?
Contradictions often arise from differences in purity standards , experimental protocols , or substrate heterogeneity . For example, this compound’s CMC may vary if synthesized with trace impurities. To address this, researchers should:
Q. What methodologies optimize this compound’s performance in complex reservoir environments?
Combinatorial approaches, such as blending this compound with polymers or nanoparticles, can enhance stability. Experimental designs should include:
- Phase behavior tests to identify optimal surfactant-polymer ratios.
- Core flooding experiments under reservoir conditions (e.g., 80°C, high salinity).
- Zeta potential measurements to assess electrostatic interactions between surfactant and rock surfaces .
Q. How can researchers ensure reproducibility in this compound synthesis and application studies?
Reproducibility requires:
- Detailed documentation of synthesis steps (e.g., molar ratios, reaction times).
- Standardized protocols for CMC determination and IFT measurement.
- Open sharing of raw data and statistical codes, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing this compound’s EOR performance data?
- Regression analysis to model relationships between surfactant concentration and oil recovery.
- Principal component analysis (PCA) to identify dominant variables (e.g., IFT, contact angle) influencing recovery efficiency.
- Error propagation analysis to quantify uncertainty in CMC or IFT measurements .
Q. How do researchers distinguish between surfactant-driven mechanisms and confounding factors in EOR studies?
Controlled experiments with baseline measurements (e.g., brine-only flooding) are essential. Advanced techniques include:
- Tracer tests to differentiate surfactant adsorption from mechanical displacement.
- Microfluidic models to visualize pore-scale interactions in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
